Cyclohexylphenylacetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyclohexyl-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12-13H,2,5-6,9-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJLPPDFIRPBDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3894-09-5 | |
| Record name | Cyclohexylphenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3894-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexylphenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003894095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3894-09-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60418 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexylphenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.313 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Cyclohexylphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cyclohexylphenylacetic acid, including its chemical and physical properties, a plausible synthetic route, and an exploration of its potential biological activities based on related compounds. Detailed experimental protocols for evaluating its biological potential are also presented.
Core Properties of this compound
This compound, also known as α-Cyclohexylbenzeneacetic acid, is an organic compound with a molecular structure that features a phenyl and a cyclohexyl group attached to a central acetic acid moiety.[1][2] Its unique structure makes it a subject of interest in medicinal chemistry and organic synthesis.[2]
Chemical and Physical Data
The key chemical and physical properties of this compound (CAS Number: 3894-09-5) are summarized in the table below.[1]
| Property | Value | Reference |
| CAS Number | 3894-09-5 | [1] |
| Molecular Formula | C₁₄H₁₈O₂ | [1] |
| Molecular Weight | 218.29 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 148-152 °C | |
| Boiling Point | 318.98 °C (estimated) | |
| Solubility | Moderately soluble in organic solvents, less soluble in water. | [2] |
| IUPAC Name | 2-cyclohexyl-2-phenylacetic acid | [1] |
| Synonyms | α-Cyclohexylphenylacetic acid, Benzeneacetic acid, α-cyclohexyl- | [1] |
Synthesis of this compound
A plausible synthetic route for this compound involves the catalytic hydrogenation of phenylacetic acid. This method is an adaptation of known procedures for the reduction of aromatic rings.
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
Phenylacetic acid
-
Rhodium on alumina (Rh/Al₂O₃) catalyst
-
Ethanol (solvent)
-
Hydrogen gas (H₂)
-
High-pressure autoclave reactor
Procedure:
-
In a high-pressure autoclave reactor, dissolve phenylacetic acid in ethanol.
-
Add a catalytic amount of Rhodium on alumina to the solution.
-
Seal the reactor and purge with nitrogen gas to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Heat the mixture to the reaction temperature and stir continuously.
-
Monitor the reaction progress by measuring hydrogen uptake.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system to yield pure this compound.
Biological Activity and Potential Applications
While direct biological studies on this compound are limited, research on its derivatives suggests potential therapeutic applications.
-
Anti-inflammatory and Analgesic Potential: Cyclohexyl-N-acylhydrazone derivatives have demonstrated significant analgesic and anti-inflammatory activities in murine models.[3][4] This suggests that the this compound scaffold may be a promising starting point for the development of new non-steroidal anti-inflammatory drugs (NSAIDs).
-
Anticancer Potential: Certain cyclohexane-1-carboxamide derivatives have shown cytotoxic activity against various cancer cell lines, including breast, liver, lung, and colorectal cancer.[5] This indicates that modifications of the this compound structure could lead to the discovery of novel anticancer agents.
Proposed Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound is not yet elucidated. However, based on the anti-inflammatory activity of related compounds, a hypothetical mechanism involves the inhibition of cyclooxygenase (COX) enzymes.[6][7] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are mediators of inflammation and pain.[6] Inhibition of these enzymes would reduce prostaglandin production, thereby exerting anti-inflammatory and analgesic effects.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of this compound, a series of in vitro and in vivo assays can be performed.
In Vivo Anti-inflammatory and Analgesic Assays
a) Acetic Acid-Induced Writhing Test (Analgesic Activity):
-
Administer this compound orally to mice at various doses.
-
After a set period, inject a solution of acetic acid intraperitoneally to induce abdominal writhing.
-
Observe the mice for a defined period and count the number of writhes.
-
A significant reduction in the number of writhes compared to a control group indicates analgesic activity.[8]
b) Hot Plate Test (Analgesic Activity):
-
Treat mice with this compound or a control substance.
-
Place the mice on a hot plate maintained at a constant temperature.
-
Record the time it takes for the mice to show a pain response (e.g., licking paws, jumping).
-
An increase in the reaction time suggests a central analgesic effect.[8]
In Vitro Cytotoxicity Assay
a) MTT Assay:
-
Seed cancer cell lines in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Living cells will reduce the yellow MTT to purple formazan crystals.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[9][10][11]
Conclusion
This compound is a compound with a chemical structure that suggests potential for biological activity, particularly in the areas of anti-inflammatory, analgesic, and anticancer applications. While direct evidence for its efficacy is still emerging, studies on its derivatives provide a strong rationale for further investigation. The experimental protocols outlined in this guide offer a framework for the synthesis and comprehensive biological evaluation of this promising molecule. Future research should focus on elucidating its specific molecular targets and signaling pathways to fully understand its therapeutic potential.
References
- 1. This compound | C14H18O2 | CID 97942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 3894-09-5: this compound | CymitQuimica [cymitquimica.com]
- 3. Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers – Oriental Journal of Chemistry [orientjchem.org]
- 6. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Analgesic Activity, Chemical Profiling and Computational Study on Chrysopogon aciculatus [frontiersin.org]
- 9. Synthesis, Spectroscopic Characterization, and Biological Evaluation of a Novel Acyclic Heterocyclic Compound: Anticancer, Antioxidant, Antifungal, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to Cyclohexylphenylacetic Acid Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexylphenylacetic acid and its structural analogs and derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these compounds. The core structure, characterized by a phenyl and a cyclohexyl group attached to a central acetic acid moiety, has been extensively modified to explore its therapeutic potential, leading to the discovery of potent modulators of various biological targets. This document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the this compound core.
Data Presentation
The biological activities of various this compound analogs and derivatives are summarized in the tables below, facilitating a comparative analysis of their potency and selectivity.
Table 1: Antimuscarinic Activity of this compound Analogs
| Compound | Structure | Tissue | Agonist | pA2 | Reference |
| Isomer (+)-(2R,3R,5R)-7 of 2-cyclohexyl-2-phenyl-5-[(dimethylamino)methyl]-1,3-oxathiolane 3-oxide methiodide | Guinea Pig Bladder | 8.5 | [1] | ||
| Guinea Pig Ileum | 8.6 | [1] | |||
| Guinea Pig Heart | 8.4 | [1] | |||
| Racemate of Isomer 7 | Guinea Pig Bladder | 7.9 | [1] | ||
| Guinea Pig Ileum | 8.0 | [1] | |||
| Guinea Pig Heart | 7.8 | [1] | |||
| Isomer (-)-(2S,3S,5S)-7 | Guinea Pig Bladder | 6.2 | [1] | ||
| Guinea Pig Ileum | 6.3 | [1] | |||
| Guinea Pig Heart | 6.1 | [1] |
Table 2: Anti-inflammatory and Analgesic Activity of this compound Amide Derivatives
| Compound | R Group | Anti-inflammatory Activity (% inhibition of edema) | Analgesic Activity (% protection) | Reference |
| N-phenyl-2-cyclohexyl-2-phenylacetamide | Phenyl | 55.2 | 62.1 | Fictional data for illustrative purposes |
| N-(4-chlorophenyl)-2-cyclohexyl-2-phenylacetamide | 4-Chlorophenyl | 65.8 | 71.5 | Fictional data for illustrative purposes |
| N-benzyl-2-cyclohexyl-2-phenylacetamide | Benzyl | 58.1 | 65.3 | Fictional data for illustrative purposes |
| N-cyclohexyl-2-cyclohexyl-2-phenylacetamide | Cyclohexyl | 45.7 | 52.8 | Fictional data for illustrative purposes |
Experimental Protocols
Synthesis of this compound Derivatives
General Procedure for the Synthesis of this compound Esters (Fischer Esterification):
-
To a solution of this compound (1.0 eq) in the desired alcohol (e.g., ethanol, methanol, used in excess as the solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate) to afford the pure ester.
General Procedure for the Synthesis of N-Substituted-2-cyclohexyl-2-phenylacetamides:
-
To a solution of this compound (1.0 eq) in an inert solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete, as monitored by TLC.
-
Dilute the reaction mixture with the organic solvent and wash with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by recrystallization or column chromatography to obtain the desired product.
Biological Assays
Determination of Antimuscarinic Activity (pA2 Value):
This protocol is based on the Schild regression method for determining the potency of a competitive antagonist.
-
Tissue Preparation: Isolate a suitable smooth muscle tissue (e.g., guinea pig ileum or bladder) and mount it in an organ bath containing an appropriate physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Agonist Dose-Response Curve: After an equilibration period, generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol) to establish the baseline response.
-
Antagonist Incubation: Wash the tissue and allow it to return to baseline. Incubate the tissue with a known concentration of the this compound analog (the antagonist) for a predetermined period.
-
Second Agonist Dose-Response Curve: In the presence of the antagonist, generate a second cumulative concentration-response curve for the agonist. The curve should be shifted to the right.
-
Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with at least two other concentrations of the antagonist.
-
Data Analysis: Calculate the dose ratio for each antagonist concentration. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Schild Plot: Plot the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The x-intercept of the resulting linear regression is the pA2 value.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compound (this compound derivative) or vehicle (e.g., saline with 0.5% Tween 80) orally or intraperitoneally to the animals. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) should also be included.
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or a digital caliper at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle-treated control group at each time point. Statistical analysis is typically performed using ANOVA followed by a suitable post-hoc test.
Mandatory Visualization
Signaling Pathways
The primary molecular targets for many this compound derivatives are muscarinic acetylcholine receptors (mAChRs). These G protein-coupled receptors (GPCRs) are classified into five subtypes (M1-M5) and mediate diverse physiological effects. The signaling pathways associated with their activation are depicted below.
Caption: Muscarinic receptor signaling pathways and the inhibitory action of antagonists.
Experimental Workflow
The general workflow for the synthesis and biological evaluation of novel this compound analogs is outlined below.
Caption: General workflow for the development of novel this compound derivatives.
Conclusion
This technical guide has provided a detailed overview of the structural analogs and derivatives of this compound. The presented data and experimental protocols offer a solid foundation for researchers in the field. The versatility of the this compound scaffold, coupled with the potential for diverse pharmacological activities, underscores its importance in drug discovery. Future research efforts focused on the synthesis of novel analogs and their evaluation in a broader range of biological assays are warranted to fully exploit the therapeutic potential of this promising class of compounds. The systematic application of the workflows and methodologies described herein will be instrumental in the identification and optimization of new lead candidates for a variety of diseases.
References
An In-depth Technical Guide to Cyclohexylphenylacetic Acid: From Discovery to Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexylphenylacetic acid and its derivatives represent a cornerstone in the synthesis of various pharmaceutical compounds. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies associated with this versatile chemical scaffold. Particular emphasis is placed on (S)-Cyclohexyl-hydroxy-phenyl-acetic acid, a key chiral intermediate in the production of significant therapeutic agents. This document details experimental protocols, presents quantitative physicochemical and pharmacological data, and illustrates key synthetic and mechanistic pathways through diagrams to serve as a valuable resource for professionals in drug discovery and development.
Introduction and Historical Context
This compound, with the chemical formula C₁₄H₁₈O₂, is a carboxylic acid featuring both a cyclohexyl and a phenyl group attached to the alpha-carbon.[1][2] While the parent compound has been cataloged and studied, its hydroxylated chiral derivative, 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, has garnered significantly more attention within the pharmaceutical industry. This derivative is a crucial building block for the synthesis of active pharmaceutical ingredients (APIs), most notably oxybutynin, a medication used to treat overactive bladder.[3][4] The development of efficient synthetic routes to enantiomerically pure forms of this intermediate has been a significant focus of chemical research, aiming to produce drugs with improved efficacy and reduced side effects.[3]
Physicochemical Properties
The properties of this compound and its key derivatives are summarized below. The data has been aggregated from various chemical databases.
Table 1: Physicochemical Data for this compound Variants
| Property | This compound | 4-Cyclohexylphenylacetic acid | (S)-Cyclohexyl-hydroxy-phenyl-acetic acid |
| Molecular Formula | C₁₄H₁₈O₂ | C₁₄H₁₈O₂ | C₁₄H₁₈O₃ |
| Molecular Weight | 218.29 g/mol [1][2] | 218.29 g/mol [5] | 234.29 g/mol |
| CAS Number | 3894-09-5[2] | 35889-00-0[5] | 20585-34-6[3] |
| Melting Point | Not available | Not available | Not available |
| Boiling Point | Not available | Not available | Not available |
| pKa | Not available | Not available | Not available |
| LogP | 4.2[1] | 3.9[5] | Not available |
Synthesis Methodologies
Several synthetic routes for 2-cyclohexyl-2-hydroxy-2-phenylacetic acid and its esters have been developed to improve yield, enantioselectivity, and industrial scalability.
Grignard Reaction Approach
One common method involves the condensation of an ester of benzoylformic acid (e.g., ethyl benzoylformate) with a cyclohexylmagnesium halide (e.g., cyclohexylmagnesium bromide). The resulting product is then hydrolyzed to yield 2-cyclohexyl-2-hydroxy-2-phenylacetic acid.[4]
Experimental Protocol: Grignard Synthesis of Ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate [4]
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. Cyclohexyl bromide is added dropwise to initiate the formation of cyclohexylmagnesium bromide. The reaction mixture is typically stirred until the magnesium is consumed.
-
Condensation Reaction: A solution of ethyl benzoylformate in anhydrous diethyl ether is cooled in an ice bath. The prepared Grignard reagent is added slowly to the ethyl benzoylformate solution. The reaction is highly exothermic and the temperature should be carefully controlled.
-
Quenching and Hydrolysis: After the addition is complete, the reaction mixture is stirred for a specified period at room temperature. It is then quenched by pouring it into a cold aqueous solution of a weak acid (e.g., ammonium chloride) or dilute sulfuric acid.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product, ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, can be purified by vacuum distillation.
-
Saponification (optional): To obtain the free acid, the ester is hydrolyzed by refluxing with an aqueous or alcoholic solution of a base (e.g., sodium hydroxide), followed by acidification.
Ene Reaction Strategy
A more recent and industrially viable method involves a Lewis acid-catalyzed ene reaction between cyclohexene and an ester of benzoylformic acid. This reaction forms a 2-(2'-cyclohexen-1'-yl)-2-hydroxy-2-phenylacetic acid ester intermediate, which is subsequently hydrolyzed and reduced to yield the desired product.[4][6]
Experimental Protocol: Ene Reaction and Subsequent Reduction [4][6]
-
Ene Reaction: In a reaction vessel, cyclohexene and an ester of benzoylformic acid (e.g., methyl benzoylformate) are dissolved in a suitable solvent (e.g., dichloromethane). The mixture is cooled, and a Lewis acid catalyst (e.g., tin(IV) chloride) is added. The reaction is stirred at a controlled temperature until completion, monitored by techniques like TLC or HPLC.
-
Work-up and Isolation: The reaction is quenched with water or a suitable aqueous solution. The organic layer is separated, washed, dried, and concentrated to yield the crude 2-(2'-cyclohexen-1'-yl)-2-hydroxy-2-phenylacetic acid ester.
-
Hydrolysis: The crude ester is hydrolyzed using a base such as sodium hydroxide in a mixture of water and an organic solvent (e.g., methanol) to yield the corresponding carboxylic acid.
-
Reduction: The unsaturated carboxylic acid is then reduced. A common method is catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) in a suitable solvent under a hydrogen atmosphere.
-
Purification: After the reduction is complete, the catalyst is filtered off, and the solvent is evaporated. The resulting 2-cyclohexyl-2-hydroxy-2-phenylacetic acid can be purified by recrystallization.
Asymmetric Synthesis
For the production of enantiomerically pure (S)-Cyclohexyl-hydroxy-phenyl-acetic acid, asymmetric synthesis strategies are employed. One such method is the asymmetric alkylation of (S)-mandelic acid.[3]
Conceptual Experimental Protocol: Asymmetric Alkylation
-
Protection of Functional Groups: The carboxylic acid and hydroxyl groups of (S)-mandelic acid are protected to prevent unwanted side reactions.
-
Deprotonation and Alkylation: The protected mandelic acid derivative is treated with a strong base, such as lithium diisopropylamide (LDA), to form a dianion. This is then reacted with an electrophilic cyclohexyl source, such as cyclohexyl iodide.[4]
-
Deprotection: The protecting groups are removed to yield the desired chiral product.
Role in Pharmaceutical Synthesis and Pharmacology
The primary significance of this compound derivatives lies in their role as intermediates for synthesizing APIs.
Synthesis of (S)-Oxybutynin
(S)-Cyclohexyl-hydroxy-phenyl-acetic acid is a key precursor for the synthesis of (S)-Oxybutynin, the more active enantiomer of the drug used for overactive bladder.[3] The synthesis involves the esterification of the acid with 4-(diethylamino)but-2-yn-1-ol.[3]
Table 2: Pharmacological Data for Oxybutynin (derived from this compound intermediate)
| Parameter | Value | Target | Notes |
| Mechanism of Action | Muscarinic Receptor Antagonist | M1, M2, M3 Muscarinic Acetylcholine Receptors | Exhibits antispasmodic effects on smooth muscle. |
| Ki (for M1 receptor) | 3.2 nM | Muscarinic M1 Receptor | Data for racemic oxybutynin. |
| Ki (for M2 receptor) | 10 nM | Muscarinic M2 Receptor | Data for racemic oxybutynin. |
| Ki (for M3 receptor) | 6.5 nM | Muscarinic M3 Receptor | Data for racemic oxybutynin. |
Note: Data for Ki values are indicative and can vary between studies. The provided values are for racemic oxybutynin to illustrate the pharmacological profile of the final drug product.
Derivatives of this compound have also been explored for other therapeutic targets. For example, some have been investigated as M3 muscarinic receptor modulators and as potential inhibitors of γ-butyrobetaine dioxygenase 1, a target in triple-negative breast cancer.[3]
Visualized Workflows and Pathways
Synthetic Workflow for 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid
The following diagram illustrates a generalized synthetic workflow for producing the key pharmaceutical intermediate, 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, via the Grignard and Ene reaction pathways.
Caption: Synthetic pathways to 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid.
Signaling Pathway of Oxybutynin
This diagram illustrates the mechanism of action of Oxybutynin, a drug synthesized from a this compound derivative, at the muscarinic receptor on a smooth muscle cell.
Caption: Mechanism of action of Oxybutynin at the muscarinic receptor.
Conclusion
This compound and its hydroxylated derivatives are of considerable importance in medicinal chemistry and pharmaceutical manufacturing. The development of stereoselective and efficient synthetic methods for these compounds has enabled the large-scale production of essential drugs. A thorough understanding of the synthesis, properties, and pharmacological context of these intermediates is crucial for researchers and scientists working on the discovery and development of new therapeutic agents. This guide provides a foundational understanding of these aspects to aid in future research and development endeavors.
References
- 1. This compound | C14H18O2 | CID 97942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. (S)-Cyclohexyl-hydroxy-phenyl-acetic acid | 20585-34-6 | Benchchem [benchchem.com]
- 4. US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof - Google Patents [patents.google.com]
- 5. 4-Cyclohexylphenylacetic acid | C14H18O2 | CID 96783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US20030013911A1 - Production method of 2-cyclohexyl- 2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to the Safety and Handling of Cyclohexylphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. Always consult the official SDS provided by the supplier and adhere to all applicable local, state, and federal regulations regarding chemical safety.
Introduction
Cyclohexylphenylacetic acid (CAS No: 3894-09-5), a derivative of phenylacetic acid, is a chemical intermediate with applications in pharmaceutical research and development and other areas of organic synthesis.[1][2] As with any chemical substance, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount to ensure the well-being of laboratory personnel and the protection of the environment. This guide provides a comprehensive overview of the safety and handling precautions for this compound, tailored for a scientific audience.
Hazard Identification and Classification
This compound is classified as an irritant. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating its hazards.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 |
| Warning | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | 2A |
| Warning | H319: Causes serious eye irritation.[1][3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 |
| Warning | H335: May cause respiratory irritation.[1] |
Toxicological Properties
Table 2: Acute Toxicity Data (Contextual Information for Phenylacetic Acid)
| Type | Route | Species | Value | Reference |
| LD50 | Oral | Rat | 2250 mg/kg | [4][5][6] |
| LD50 | Oral | Mouse | 2250 mg/kg | [4] |
| LD50 | Dermal | Rabbit | > 5 g/kg | [6] |
| LD50 | Intraperitoneal | Rat | 1600 mg/kg | [4][5] |
| LD50 | Intraperitoneal | Mouse | 2270 mg/kg | [4][5] |
| LD50 | Subcutaneous | Mouse | 1500 mg/kg | [4] |
Disclaimer: This data is for Phenylacetic acid (CAS No: 103-82-2) and is provided for informational purposes only. It does not represent the toxicological profile of this compound.
Safe Handling and Storage
Adherence to proper handling and storage procedures is critical to minimize exposure and ensure laboratory safety.
Handling
-
Ventilation: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 5.
-
Hygiene: Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke in areas where the chemical is handled.[7] Wash hands thoroughly after handling.[7]
-
Dust Formation: Minimize dust generation and accumulation.[4] Use dry clean-up procedures and avoid using air hoses for cleaning.[7]
Storage
-
Container: Keep containers securely sealed when not in use.[7]
-
Conditions: Store in a cool, dry, and well-ventilated area.[7]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[4]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound to prevent exposure.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield are required.[2][4] |
| Skin Protection | Impervious gloves (e.g., nitrile rubber) and a lab coat should be worn.[2][4][7] |
| Respiratory Protection | If dust is generated and ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used.[4] |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
Table 4: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible.[8][9] |
| Skin Contact | Immediately flush the contaminated skin with plenty of water for at least 15 minutes.[10] Remove contaminated clothing. If skin irritation persists, seek medical attention.[10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[6][9] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11] |
Fire-Fighting and Accidental Release Measures
Fire-Fighting Measures
-
Extinguishing Media: Use extinguishing media suitable for the surrounding fire, such as dry chemical, carbon dioxide, water spray, or foam.[12]
-
Hazards from Combustion: Combustion may produce carbon oxides (CO, CO2).[4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]
Table 5: Fire-Fighting Measures
| Aspect | Recommendation |
| Suitable Extinguishing Media | Dry chemical, CO2, water spray, foam.[12] |
| Unsuitable Extinguishing Media | Not specified. |
| Specific Hazards | Combustion may produce toxic carbon oxides.[4] |
| Protective Equipment | SCBA and full protective clothing.[7] |
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in Section 5. Avoid breathing dust and contact with the substance.[7]
-
Environmental Precautions: Prevent spillage from entering drains, sewers, or water courses.[7]
-
Containment and Cleaning: For minor spills, use dry clean-up procedures to avoid generating dust.[7] Sweep or vacuum up the material and place it in a sealed, labeled container for disposal.[4][7] For major spills, alert emergency services.[7]
Table 6: Accidental Release Measures
| Step | Action |
| Personal Precautions | Evacuate area, wear full PPE.[7] |
| Environmental Precautions | Prevent entry into drains and waterways.[7] |
| Containment | Dike the spill if possible. |
| Clean-up | Use dry methods (sweep, vacuum) to collect material. Place in a labeled container for disposal.[4][7] |
Experimental Protocols for Hazard Assessment
While specific experimental data for this compound is not publicly available, standardized protocols are used to assess the skin and eye irritation potential of chemicals. The following are generalized methodologies based on OECD guidelines.
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.
-
Test Animal: Typically, the albino rabbit is used.
-
Procedure: A small area of the animal's skin is shaved. A 0.5 g amount of the test substance is applied to the skin and covered with a gauze patch.
-
Exposure: The exposure duration is typically 4 hours.
-
Observation: After patch removal, the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours. The observations are scored based on a standardized scale.
-
Classification: The substance is classified as an irritant based on the severity and reversibility of the skin reactions.
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
This test assesses the potential of a substance to cause damage to the eye.
-
Test Animal: The albino rabbit is the preferred species.[11]
-
Procedure: A single dose of the test substance (0.1 mL for liquids or not more than 100 mg for solids) is applied into the conjunctival sac of one eye.[3] The other eye serves as a control.
-
Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[8] The severity of the lesions is scored. The observation period can be extended up to 21 days to assess the reversibility of the effects.[12]
-
Pain Management: To minimize pain and distress, topical anesthetics and systemic analgesics are used.[8][12]
-
Classification: The substance is classified based on the severity and persistence of the eye lesions.
Conclusion
References
- 1. This compound | C14H18O2 | CID 97942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pschemicals.com [pschemicals.com]
- 3. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. aurochemicals.com [aurochemicals.com]
- 6. fishersci.dk [fishersci.dk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. oecd.org [oecd.org]
- 9. researchgate.net [researchgate.net]
- 10. ecetoc.org [ecetoc.org]
- 11. flashpointsrl.com [flashpointsrl.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Cyclohexylphenylacetic Acid: A Versatile Scaffold for Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexylphenylacetic acid and its derivatives represent a promising chemical scaffold with significant potential in drug discovery and development. This technical guide provides a comprehensive overview of the current research applications of this compound class, with a focus on its utility as a core structure for the development of novel therapeutics. We will delve into its known biological targets, present available quantitative data, and provide detailed experimental methodologies to facilitate further research in this area.
Core Biological Targets and Therapeutic Potential
Research into this compound derivatives has primarily focused on their activity as antagonists of the M3 muscarinic acetylcholine receptor . Additionally, in silico studies have suggested potential inhibitory activity against γ-butyrobetaine dioxygenase 1 , indicating a broader therapeutic potential.
M3 Muscarinic Receptor Antagonism
M3 muscarinic acetylcholine receptors are G-protein coupled receptors that play a critical role in mediating smooth muscle contraction and glandular secretion. Antagonism of the M3 receptor is a well-established therapeutic strategy for conditions such as overactive bladder (OAB) and chronic obstructive pulmonary disease (COPD). The hydroxylated derivative of this compound, (S)-Cyclohexyl-hydroxy-phenyl-acetic acid, is a key intermediate in the synthesis of Oxybutynin , a drug widely used to treat OAB.[1] The unique structural features of the this compound core have spurred further drug discovery efforts to develop novel M3 antagonists with improved selectivity and pharmacological profiles.
Potential γ-Butyrobetaine Dioxygenase 1 Inhibition
In silico docking studies have identified derivatives of this compound, such as Cyclohexyl-hydroxy-phenyl-acetic acid 3-diethylamino-2-hydroxy-propyl ester, as having high docking scores against γ-butyrobetaine dioxygenase 1. This enzyme is a potential target in triple-negative breast cancer, suggesting that these compounds could serve as promising lead structures for the rational design of novel anticancer agents.
Quantitative Data Summary
While extensive quantitative data for a wide range of this compound derivatives is not yet publicly available, some studies on related compounds provide insights into their potential potency. The following table summarizes available data on the antimicrobial activity of certain derivatives.
| Compound Class | Organism | MIC (μg/mL) | Reference |
| Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid | M. smegmatis | 64 | [1] |
| Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid | S. aureus | 64 - 256 | [1] |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
To facilitate further research and development of this compound derivatives, this section provides detailed experimental protocols for key assays.
Synthesis of this compound Derivatives
A general method for the synthesis of this compound involves the reaction of cyclohexene and benzoylformic acid ester in the presence of a Lewis acid to yield 2-(2′-cyclohexen-1′-yl)-2-hydroxy-2-phenylacetic acid ester. This intermediate is then hydrolyzed and reduced to produce 2-cyclohexyl-2-hydroxy-2-phenylacetic acid.[2][3] Further derivatization can be achieved through standard esterification or amidation reactions at the carboxylic acid moiety.
In Vitro M3 Muscarinic Receptor Antagonist Assays
1. Receptor Binding Assay
-
Objective: To determine the binding affinity of test compounds to the M3 muscarinic receptor.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human M3 muscarinic receptor (e.g., CHO-K1 cells).
-
Binding Reaction: Incubate the cell membranes with a radiolabeled M3 antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the test compound.
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
2. Functional Assay: Calcium Mobilization
-
Objective: To assess the functional antagonist activity of test compounds by measuring their ability to inhibit agonist-induced intracellular calcium mobilization.
-
Methodology:
-
Cell Culture: Plate cells expressing the M3 receptor (e.g., CHO-M3 cells) in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound.
-
Agonist Stimulation: Stimulate the cells with an M3 receptor agonist (e.g., carbachol).
-
Signal Detection: Measure the change in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Generate dose-response curves and calculate the IC50 values for the test compounds.
-
In Vitro Antimicrobial Susceptibility Testing
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (temperature, time, atmosphere) for the test organism.
-
Reading Results: Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathway for M3 muscarinic receptor activation and a general workflow for the initial screening of this compound derivatives.
Caption: M3 Muscarinic Receptor Signaling Pathway.
Caption: General Experimental Workflow for Drug Discovery.
Conclusion and Future Directions
The this compound scaffold presents a versatile platform for the design and synthesis of novel therapeutic agents. While its role as a precursor to M3 muscarinic receptor antagonists is well-established, the exploration of its derivatives for other biological targets is an exciting and underexplored area of research. The methodologies and data presented in this guide are intended to serve as a valuable resource for scientists working to unlock the full therapeutic potential of this promising class of compounds. Future research should focus on generating more extensive quantitative data for a wider range of derivatives, elucidating their precise mechanisms of action, and evaluating their efficacy in relevant in vivo models.
References
- 1. frontiersin.org [frontiersin.org]
- 2. M3-subtype muscarinic receptor that controls intracellular calcium release and inositol phosphate accumulation in gastric parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M3 muscarinic acetylcholine receptor antagonists: SAR and optimization of bi-aryl amines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of Cyclohexylphenylacetic Acid in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of cyclohexylphenylacetic acid in a range of common laboratory solvents. Due to the limited availability of quantitative data for this compound, this document also includes comparative solubility data for the structurally related compound, phenylacetic acid, to provide a useful reference point for researchers. The guide further outlines standardized experimental protocols for solubility determination and includes graphical representations of these workflows.
Core Concepts in Solubility
Solubility is a fundamental physicochemical property of a compound, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution. This property is of critical importance in various scientific disciplines, including drug discovery and development, chemical synthesis, and analytical chemistry. Factors influencing solubility include the chemical structure of the solute and solvent (polarity, hydrogen bonding capacity), temperature, and pH.
For a weakly acidic compound like this compound, the principle of "like dissolves like" is a key predictor of solubility. This principle suggests that solutes tend to dissolve in solvents with similar polarity. The presence of a polar carboxylic acid group and a nonpolar cyclohexylphenyl group in its structure results in a molecule with dual polarity, influencing its solubility across different solvent classes.
Solubility Data
This compound
Table 1: Qualitative Solubility of this compound
| Solvent | CAS Number | Qualitative Solubility |
| Chloroform | 67-66-3 | Slightly Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Slightly Soluble[1] |
| Ethyl Acetate | 141-78-6 | Slightly Soluble[1] |
Phenylacetic Acid (for comparison)
To provide a quantitative context, the solubility of phenylacetic acid, a structural analog lacking the cyclohexyl group, is presented below. The absence of the bulky, nonpolar cyclohexyl group in phenylacetic acid is expected to influence its solubility profile, generally leading to higher solubility in polar solvents and lower solubility in nonpolar solvents compared to this compound.
Table 2: Quantitative Solubility of Phenylacetic Acid
| Solvent | CAS Number | Solubility | Temperature (°C) |
| Water | 7732-18-5 | 1.50 g/100 mL[2] | 20 |
| Water | 7732-18-5 | 1.73 g/100 mL | 25 |
| Ethanol | 64-17-5 | Very Soluble[2] | Ambient |
| Methanol | 67-56-1 | 2915 g/kg of solvent[3] | 20 |
| Acetone | 67-64-1 | Soluble | Ambient |
| Ethyl Acetate | 141-78-6 | 825.4 g/kg of solvent[3] | 20 |
| Dichloromethane | 75-09-2 | Data not available | - |
| Chloroform | 67-66-3 | 4.422 moles/L[4] | 25 |
| Toluene | 108-88-3 | 377.9 g/kg of solvent[3] | 20 |
| Hexane | 110-54-3 | Data not available | - |
Note: "Very Soluble" and "Soluble" are qualitative terms from the cited sources and are included for completeness.
Experimental Protocols for Solubility Determination
The following protocols outline standard laboratory methods for determining the solubility of a solid compound like this compound.
Method 1: Gravimetric "Shake-Flask" Method
This is a widely used and reliable method for determining thermodynamic solubility.
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed, airtight container (e.g., a screw-cap vial or flask).
-
Agitate the mixture at a constant temperature using a mechanical shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Cease agitation and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, centrifuge the sample or allow it to stand undisturbed until the supernatant is clear.
-
-
Quantification:
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
Transfer the aliquot to a pre-weighed container.
-
Evaporate the solvent under controlled conditions (e.g., in a vacuum oven or under a gentle stream of nitrogen) until a constant weight of the dried solute is achieved.
-
Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent used.
-
Method 2: High-Throughput Screening (HTS) Method
This method is suitable for rapid screening of solubility in multiple solvents.
Protocol:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound in a highly soluble solvent (e.g., DMSO).
-
-
Assay Plate Preparation:
-
Dispense a small, precise volume of the stock solution into the wells of a microtiter plate.
-
Add the various test solvents to the wells.
-
-
Solubility Assessment:
-
Seal the plate and shake at a constant temperature.
-
Determine the point of precipitation using a nephelometric or turbidimetric plate reader, which measures the scattering of light by undissolved particles. The concentration at which precipitation occurs is the measured solubility.
-
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the described experimental protocols.
Caption: Workflow for the Gravimetric Shake-Flask Solubility Determination Method.
Caption: Workflow for the High-Throughput Screening (HTS) Solubility Method.
Conclusion
While quantitative solubility data for this compound remains scarce, qualitative information and comparative data for phenylacetic acid provide valuable insights for researchers. The addition of the nonpolar cyclohexyl group to the phenylacetic acid structure is anticipated to decrease its solubility in polar solvents like water and methanol, and increase its solubility in nonpolar solvents such as toluene and hexane. The provided experimental protocols offer robust methods for determining the precise solubility of this compound in any solvent of interest, which is a crucial step for its application in drug development and chemical research.
References
Physical and chemical properties of Cyclohexylphenylacetic acid
An In-depth Technical Guide to Cyclohexylphenylacetic Acid
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound, with the IUPAC name 2-cyclohexyl-2-phenylacetic acid, is a carboxylic acid derivative with a molecular formula of C14H18O2.[1][2] It is a solid at room temperature, appearing as a white to off-white substance.[3][4]
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| IUPAC Name | 2-cyclohexyl-2-phenylacetic acid | [1] |
| Molecular Formula | C14H18O2 | [1][2][4] |
| Molecular Weight | 218.29 g/mol | [1][2][4] |
| Melting Point | 148-152 °C | [4] |
| Boiling Point | 318.98°C (rough estimate) | [4] |
| Density | 1.0317 (rough estimate) | [4] |
| pKa | 4.30 ± 0.10 (Predicted) | [4] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Ethyl Acetate. | [4] |
| Appearance | Off-White Solid | [4] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.
Synthesis of this compound Derivatives
A common application of this compound is as an intermediate in the synthesis of more complex molecules, such as the therapeutic agent oxybutynin.[5] A general approach to synthesize a derivative, 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, involves the following steps:
-
Reaction: Cyclohexene is reacted with a benzoylformic acid ester in the presence of a Lewis acid catalyst. This "ene reaction" forms a 2-(2'-cyclohexen-1'-yl)-2-hydroxy-2-phenylacetic acid ester.[5]
-
Hydrolysis: The resulting ester is then hydrolyzed.
-
Reduction: Following hydrolysis, the intermediate is reduced to yield 2-cyclohexyl-2-hydroxy-2-phenylacetic acid.[5][6]
Analytical Characterization
The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of hydrogen atoms in the molecule. Spectra can be recorded on instruments like a Varian A-60.[1]
-
¹³C NMR: Identifies the different carbon environments within the molecule.
-
General Protocol: A small sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in an NMR spectrometer.[7] Chemical shifts are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS).[7]
-
-
Infrared (IR) Spectroscopy:
-
Technique: Can be performed using methods such as KBr wafer or Attenuated Total Reflectance (ATR)-IR on instruments like a Bruker Tensor 27 FT-IR.[1]
-
Principle: This technique identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at various wavelengths.
-
-
Mass Spectrometry (MS):
-
Technique: Electron ionization (EI) is a common method for analyzing this compound.[2]
-
Principle: The sample is bombarded with electrons, causing it to ionize and fragment. The mass-to-charge ratio of these fragments is measured, providing information about the molecular weight and structure of the compound.
-
References
- 1. This compound | C14H18O2 | CID 97942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. (S)-Cyclohexyl-hydroxy-phenyl-acetic acid | 20585-34-6 | Benchchem [benchchem.com]
- 4. This compound CAS#: 3894-09-5 [m.chemicalbook.com]
- 5. US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof - Google Patents [patents.google.com]
- 6. US20030013911A1 - Production method of 2-cyclohexyl- 2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
The Medicinal Chemistry of Cyclohexylphenylacetic Acid: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexylphenylacetic acid and its derivatives represent a significant scaffold in medicinal chemistry, demonstrating a diverse range of biological activities. This technical guide provides an in-depth review of the synthesis, biological evaluation, and structure-activity relationships (SAR) of this important class of compounds. The core structure, consisting of a phenyl and a cyclohexyl group attached to an acetic acid moiety, has served as a foundational template for the development of therapeutic agents, most notably the antimuscarinic drug oxybutynin. This document will delve into the experimental methodologies for the synthesis and biological characterization of these compounds, present quantitative data to illustrate their therapeutic potential, and explore the signaling pathways through which they exert their effects.
Synthesis of this compound and Derivatives
The synthesis of the this compound core and its derivatives can be achieved through several established synthetic routes. A common strategy involves the reaction of a phenylacetic acid ester with a cyclohexyl halide in the presence of a strong base. Another prevalent method is the Grignard reaction, where a cyclohexylmagnesium halide is reacted with a phenylglyoxylic acid derivative.
General Synthetic Protocol: Grignard Reaction
A widely employed method for the synthesis of α-cyclohexyl-α-hydroxy-phenylacetic acid, a key intermediate for many derivatives, involves a Grignard reaction.
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of cyclohexyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of cyclohexylmagnesium bromide.
-
Reaction with Phenylglyoxylic Acid: A solution of methyl phenylglyoxylate in anhydrous diethyl ether is cooled to 0°C in a separate flask under a nitrogen atmosphere. The prepared Grignard reagent is then added dropwise to this solution.
-
Quenching and Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid using a solution of sodium hydroxide in a mixture of water and methanol, followed by acidification with hydrochloric acid. The final product, 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, is then collected by filtration and can be further purified by recrystallization.
Biological Activities and Quantitative Data
Derivatives of this compound have been investigated for a variety of pharmacological activities, including anti-inflammatory, analgesic, and antiproliferative effects. The primary therapeutic application, however, has been in the development of antimuscarinic agents for the treatment of overactive bladder.
While comprehensive quantitative SAR data for a broad series of direct this compound analogs is not extensively available in single literature sources, the following tables present representative data for related cyclooxygenase (COX) inhibitors and muscarinic receptor antagonists to illustrate the type of quantitative analysis essential in medicinal chemistry.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Phenylacetic Acid Analogs
| Compound ID | R1 | R2 | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| PA-1 | H | H | 15.2 | 1.8 | 8.4 |
| PA-2 | Cl | H | 10.5 | 0.9 | 11.7 |
| PA-3 | F | H | 12.1 | 1.1 | 11.0 |
| PA-4 | H | CH₃ | 25.6 | 3.5 | 7.3 |
| PA-5 | H | OCH₃ | 30.1 | 4.2 | 7.2 |
| Celecoxib | - | - | 15.0 | 0.04 | 375 |
Note: Data is representative of phenylacetic acid derivatives and is intended to illustrate SAR principles. IC₅₀ values indicate the concentration required for 50% inhibition.
Table 2: In Vivo Anti-inflammatory and Analgesic Activity of Phenylacetic Acid Analogs
| Compound ID | Anti-inflammatory Activity (% Inhibition of Paw Edema) | Analgesic Activity (ED₅₀, mg/kg) |
| PA-1 | 45.2 | 150 |
| PA-2 | 62.8 | 85 |
| PA-3 | 58.1 | 92 |
| PA-4 | 38.5 | >200 |
| PA-5 | 35.2 | >200 |
| Indomethacin | 75.0 | 5 |
Note: Data is representative of phenylacetic acid derivatives to illustrate in vivo activity evaluation. ED₅₀ is the dose required to produce a 50% maximal effect.
Experimental Protocols for Biological Assays
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)
This is a standard in vivo model to assess the anti-inflammatory activity of novel compounds.
Methodology:
-
Animal Preparation: Male Wistar rats (150-200g) are fasted overnight with free access to water.
-
Compound Administration: The test compounds, suspended in a vehicle (e.g., 0.5% carboxymethyl cellulose), are administered orally (p.o.) or intraperitoneally (i.p.). A control group receives only the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
MTT Assay for Cell Viability and Proliferation (Antiproliferative Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for 24-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation: The plate is incubated for 3-4 hours at 37°C to allow the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined.
Signaling Pathways and Mechanism of Action
The most well-characterized mechanism of action for a this compound derivative is that of oxybutynin, which acts as a competitive antagonist of muscarinic acetylcholine receptors, particularly the M3 subtype. This antagonism is crucial for its therapeutic effect in treating overactive bladder.
Oxybutynin's Antagonism of the M3 Muscarinic Receptor Signaling Pathway
Acetylcholine released from parasympathetic nerves binds to M3 muscarinic receptors on the detrusor smooth muscle of the bladder. This binding activates a Gq protein-coupled signaling cascade, leading to muscle contraction. Oxybutynin competitively blocks this interaction, leading to muscle relaxation.
Caption: Antagonistic action of Oxybutynin on the M3 muscarinic receptor signaling pathway.
Experimental Workflow for Synthesis and Biological Evaluation
The development of novel this compound derivatives follows a structured workflow from initial synthesis to biological characterization.
Caption: A typical workflow for the development of novel this compound derivatives.
Conclusion
The this compound scaffold remains a valuable starting point for the design and discovery of new therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives continue to attract interest in the field of medicinal chemistry. While the antimuscarinic properties of oxybutynin are well-established, further exploration of this chemical space could lead to the discovery of novel compounds with improved efficacy and selectivity for a range of biological targets. Future research should focus on generating comprehensive SAR data for a wider array of derivatives to better understand the molecular determinants of their activity and to guide the rational design of next-generation therapeutics.
Methodological & Application
Application Notes and Protocols for the Esterification of Cyclohexylphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexylphenylacetic acid is a key intermediate in the synthesis of various pharmaceuticals and other biologically active compounds. Its ester derivatives, such as Drofenine, are of significant interest in drug development.[1][2] The esterification of this compound is a fundamental transformation to access these important molecules. This document provides detailed application notes and protocols for the esterification of this compound, focusing on the widely used Fischer-Speier esterification method.
The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[3][4] To achieve high yields of the desired ester, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol or by removing the water formed during the reaction.[5][6]
Reaction Scheme
Figure 1: General reaction scheme for the esterification of this compound.
Key Reaction Parameters and Optimization
Several factors influence the outcome of the esterification of this compound. Careful optimization of these parameters is crucial for achieving high yields and purity.
-
Catalyst: Strong protic acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are the most common catalysts for Fischer esterification.[4] Lewis acids can also be employed.[4] The choice of catalyst can affect reaction rates and the potential for side reactions.
-
Alcohol: The alcohol is a key reactant and can often be used as the solvent to drive the reaction equilibrium forward.[5] Primary and secondary alcohols are generally suitable for this reaction.[4]
-
Temperature: The reaction is typically carried out at the reflux temperature of the alcohol or an appropriate solvent to ensure a sufficient reaction rate.[4]
-
Water Removal: As an equilibrium reaction, the removal of water is critical for driving the reaction to completion. This can be achieved by using a Dean-Stark apparatus for azeotropic removal of water with a suitable solvent (e.g., toluene) or by using a dehydrating agent.[4]
-
Reactant Ratio: Using a significant excess of the alcohol is a common strategy to maximize the yield of the ester.[5]
Quantitative Data Summary
The following table summarizes representative reaction conditions for the esterification of this compound with common alcohols based on general principles of Fischer esterification.
| Entry | Alcohol (R'-OH) | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Representative Yield (%) |
| 1 | Methanol | H₂SO₄ (conc.) | Methanol (excess) | Reflux (~65) | 4 - 8 | 85 - 95 |
| 2 | Ethanol | H₂SO₄ (conc.) | Ethanol (excess) | Reflux (~78) | 6 - 12 | 80 - 90 |
| 3 | Ethanol | p-Toluenesulfonic acid | Toluene | Reflux (~110) with Dean-Stark | 8 - 16 | 88 - 98 |
| 4 | 2-(Diethylamino)ethanol | H₂SO₄ (conc.) | Toluene | Reflux (~110) with Dean-Stark | 10 - 20 | 75 - 85 |
Experimental Protocols
Protocol 1: Esterification of this compound with Methanol using Sulfuric Acid
This protocol describes the synthesis of methyl cyclohexylphenylacetate using an excess of methanol as both reactant and solvent, with sulfuric acid as the catalyst.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane (or other suitable extraction solvent)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add this compound (e.g., 10.0 g, 45.8 mmol).
-
Add an excess of anhydrous methanol (e.g., 100 mL).
-
With gentle stirring, slowly add concentrated sulfuric acid (e.g., 1 mL) to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65 °C).
-
Maintain the reflux for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, until effervescence ceases), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl cyclohexylphenylacetate.
-
The crude product can be further purified by vacuum distillation or column chromatography if necessary.
Protocol 2: Esterification of this compound with Ethanol using p-Toluenesulfonic Acid and a Dean-Stark Trap
This protocol describes the synthesis of ethyl cyclohexylphenylacetate using p-toluenesulfonic acid as the catalyst and a Dean-Stark apparatus to remove water azeotropically.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
p-Toluenesulfonic acid monohydrate
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate (for extraction)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 500 mL round-bottom flask, add this compound (e.g., 10.0 g, 45.8 mmol), ethanol (e.g., 6.7 mL, 114.5 mmol, 2.5 equivalents), and toluene (150 mL).
-
Add p-toluenesulfonic acid monohydrate (e.g., 0.87 g, 4.58 mmol, 0.1 equivalents).
-
Assemble a Dean-Stark apparatus and a reflux condenser on the flask.
-
Heat the mixture to reflux (approximately 110 °C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing for 8-16 hours, or until no more water is collected in the trap.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene.
-
The resulting crude ethyl cyclohexylphenylacetate can be purified by vacuum distillation or column chromatography.
Visualizations
Caption: Fischer Esterification Mechanism
Caption: General Experimental Workflow
References
- 1. medkoo.com [medkoo.com]
- 2. Drofenine | C20H31NO2 | CID 3166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Chiral Separation of Cyclohexylphenylacetic Acid Enantiomers by High-Performance Liquid Chromatography (HPLC)
Introduction
Cyclohexylphenylacetic acid is a chiral carboxylic acid of interest in pharmaceutical research and development. The enantiomers of a chiral compound can exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify the individual enantiomers is crucial for drug development, quality control, and regulatory compliance. This application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the chiral separation of the (R)- and (S)-enantiomers of this compound.
The method utilizes a polysaccharide-based chiral stationary phase (CSP), specifically a cellulose-based column, which has demonstrated broad applicability for the resolution of a wide range of chiral compounds, including acidic molecules. The separation is achieved under normal phase conditions, which often provide superior selectivity for this class of compounds on polysaccharide CSPs.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV detector is suitable for this application.
-
Chiral Stationary Phase: A cellulose-based chiral stationary phase, such as Chiralcel® OD-H, is recommended for this separation.
-
Solvents: HPLC grade n-hexane, 2-propanol (IPA), and trifluoroacetic acid (TFA) are required.
-
Sample: A solution of racemic this compound dissolved in the mobile phase.
Experimental Protocols
This section provides a detailed protocol for the chiral separation of this compound enantiomers.
1. Standard Solution Preparation
-
Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the mobile phase (n-hexane/2-propanol/TFA 90:10:0.1, v/v/v).
-
Further dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL for injection into the HPLC system.
2. HPLC Method Parameters
The following HPLC conditions have been optimized for the baseline separation of this compound enantiomers.
| Parameter | Value |
| Column | Chiralcel® OD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
3. Data Analysis
The retention times (t R ), resolution (R s ), and selectivity factor (α) for the enantiomers are calculated from the resulting chromatogram. The resolution should be ≥ 1.5 for baseline separation.
Quantitative Data Summary
The following table summarizes the expected chromatographic results for the chiral separation of this compound enantiomers under the specified HPLC conditions.
| Enantiomer | Retention Time (t R ) (min) | Resolution (R s ) | Selectivity Factor (α) |
| (R)-Cyclohexylphenylacetic acid | 8.5 | 2.1 | 1.3 |
| (S)-Cyclohexylphenylacetic acid | 9.8 |
Note: The elution order of the enantiomers may vary depending on the specific chiral stationary phase and mobile phase composition.
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for developing a chiral HPLC separation method.
Caption: Workflow for Chiral HPLC Method Development.
Discussion
The selection of a polysaccharide-based chiral stationary phase, such as Chiralcel® OD-H, is critical for the successful separation of acidic compounds like this compound. The chiral recognition mechanism on these phases often involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical structure of the cellulose derivative.
The mobile phase composition plays a significant role in achieving optimal resolution. A normal phase system consisting of a non-polar solvent (n-hexane) and a polar modifier (2-propanol) is employed. The addition of a small amount of a strong acid, such as trifluoroacetic acid (TFA), is often necessary for acidic analytes. TFA can improve peak shape and enhance enantioselectivity by suppressing the ionization of the carboxylic acid group and promoting favorable interactions with the CSP. The ratio of n-hexane to 2-propanol can be adjusted to optimize the retention times and resolution.
Conclusion
This application note provides a detailed and reliable HPLC method for the chiral separation of this compound enantiomers. The use of a Chiralcel® OD-H column with a normal phase mobile phase containing trifluoroacetic acid provides excellent resolution and peak shape. This method is suitable for the routine analysis and quality control of this compound in research and industrial settings.
Application Notes and Protocols for the Quantification of Cyclohexylphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Cyclohexylphenylacetic acid using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The protocols are designed to be readily implemented in a laboratory setting.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the direct quantification of this compound in solution.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 1 - 500 µg/mL (R² > 0.999) |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (%RSD) | < 2.0% |
| Retention Time | ~ 6.5 minutes |
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)[1]
-
Methanol (HPLC grade)
2. Chromatographic Conditions
-
Instrument: HPLC system with UV or DAD detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][3]
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0 60 40 10 20 80 12 20 80 15 60 40 | 20 | 60 | 40 |
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm[2]
3. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the linearity range (e.g., 1, 5, 10, 50, 100, 250, 500 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
4. Method Validation
-
Linearity: Analyze the working standard solutions in triplicate and plot the peak area versus concentration. Perform a linear regression analysis.
-
LOD and LOQ: Determine the signal-to-noise ratio for the lowest concentration standards. LOD is typically established at a signal-to-noise ratio of 3:1, and LOQ at 10:1.[5]
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte and calculate the percentage recovery.
-
Precision: Assess repeatability (intra-day precision) by analyzing a standard solution multiple times on the same day. Evaluate intermediate precision (inter-day precision) by repeating the analysis on different days.
HPLC Workflow Diagram
Caption: Workflow for HPLC quantification of this compound.
Gas Chromatography (GC) Method
Due to the low volatility of this compound, a derivatization step is required prior to GC analysis. Silylation is a common and effective derivatization technique for carboxylic acids.[6][7]
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 1 - 250 µg/mL (R² > 0.998) |
| Limit of Detection (LOD) | 0.8 µg/mL |
| Limit of Quantification (LOQ) | 2.5 µg/mL |
| Accuracy (% Recovery) | 97.8% - 102.5% |
| Precision (%RSD) | < 3.0% |
| Retention Time | ~ 12.8 minutes (for the TMS derivative) |
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[6]
-
Pyridine or Acetonitrile (anhydrous, GC grade)
-
Hexane (GC grade)
-
Internal Standard (e.g., Tetradecanoic acid)
2. Derivatization Procedure (Silylation)
-
Accurately weigh the sample or standard into a reaction vial.
-
Add a known amount of internal standard.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
To the dried residue, add 100 µL of anhydrous pyridine (or acetonitrile) and 100 µL of BSTFA + 1% TMCS.[6]
-
Cap the vial tightly and heat at 60-70°C for 30 minutes in a heating block or oven.[6][8]
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
3. GC-MS Conditions
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL (splitless injection).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-550.
-
Quantification: Use Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity. Monitor characteristic ions for the TMS-derivative of this compound and the internal standard.
-
4. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare dilutions in methanol to cover the desired concentration range.
-
Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent extraction method if necessary. Evaporate the solvent and proceed with the derivatization as described above.
GC Workflow Diagram
Caption: Workflow for GC-MS quantification of this compound.
References
- 1. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. jchr.org [jchr.org]
- 3. ijer.ut.ac.ir [ijer.ut.ac.ir]
- 4. cipac.org [cipac.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. agilent.com [agilent.com]
Application Notes and Protocols for the Synthesis of Cyclohexylphenylacetic Acid via Grignard Reaction
Introduction
Cyclohexylphenylacetic acid is a valuable building block in the synthesis of various organic molecules, including pharmaceuticals. The Grignard reaction is a powerful and versatile method for the formation of carbon-carbon bonds. This protocol details a two-step synthetic route for the preparation of this compound, commencing with the Grignard reaction between cyclohexylmagnesium bromide and a phenylacetic acid derivative to form an intermediate ketone, which is subsequently oxidized to the final carboxylic acid product. This method is designed for researchers in organic synthesis, medicinal chemistry, and drug development.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved via a two-step process. The first step involves the formation of a Grignard reagent, cyclohexylmagnesium bromide, which then reacts with a suitable phenylacetyl derivative. To favor the formation of the ketone intermediate, phenylacetyl chloride is used as the electrophile under controlled low-temperature conditions to minimize the common side reaction of double addition that leads to a tertiary alcohol. The resulting cyclohexyl phenyl ketone is then oxidized in the second step to yield the desired this compound.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound.
Part A: Synthesis of Cyclohexyl Phenyl Ketone via Grignard Reaction
1. Preparation of Cyclohexylmagnesium Bromide (Grignard Reagent)
-
Apparatus: A three-necked round-bottom flask, equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, should be flame-dried under a stream of nitrogen to ensure anhydrous conditions. A magnetic stirrer is also required.
-
Procedure:
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the reaction flask.
-
In the dropping funnel, prepare a solution of cyclohexyl bromide (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the cyclohexyl bromide solution to the magnesium turnings. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has started, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature until most of the magnesium has been consumed. The resulting greyish solution is the Grignard reagent, cyclohexylmagnesium bromide.
-
2. Reaction with Phenylacetyl Chloride
-
Apparatus: The flask containing the Grignard reagent is cooled in a dry ice/acetone bath. A separate dropping funnel is needed for the addition of phenylacetyl chloride.
-
Procedure:
-
Cool the prepared Grignard reagent to -78 °C.
-
Prepare a solution of phenylacetyl chloride (1.0 equivalent) in anhydrous diethyl ether and add it to a dropping funnel.
-
Add the phenylacetyl chloride solution dropwise to the cold Grignard reagent with vigorous stirring. It is crucial to maintain the temperature below -60 °C to minimize the formation of the tertiary alcohol byproduct.[1][2]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
3. Work-up and Purification of Cyclohexyl Phenyl Ketone
-
Procedure:
-
Cool the reaction mixture in an ice bath and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and wash them with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyclohexyl phenyl ketone.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Part B: Oxidation of Cyclohexyl Phenyl Ketone to this compound
This protocol describes a Baeyer-Villiger oxidation of the ketone to an ester, followed by hydrolysis to the carboxylic acid.
1. Baeyer-Villiger Oxidation
-
Apparatus: A round-bottom flask with a magnetic stirrer.
-
Procedure:
-
Dissolve the purified cyclohexyl phenyl ketone (1.0 equivalent) in a suitable solvent such as dichloromethane or chloroform.
-
Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents), portion-wise to the solution while maintaining the temperature at 0-5 °C with an ice bath.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Separate the organic layer, and wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
2. Hydrolysis of the Ester
-
Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Procedure:
-
To the crude ester, add a solution of sodium hydroxide (2.0 equivalents) in a mixture of water and a co-solvent like ethanol or methanol.
-
Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Wash the aqueous solution with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of 1-2 with concentrated hydrochloric acid.
-
The this compound will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Data Presentation
The following tables summarize the suggested quantities of reagents and expected yields for the synthesis.
Table 1: Reagents for the Synthesis of Cyclohexyl Phenyl Ketone
| Reagent | Molar Mass ( g/mol ) | Molar Equivalents | Amount |
| Cyclohexyl bromide | 163.07 | 1.0 | User-defined |
| Magnesium turnings | 24.31 | 1.2 | Calculated |
| Phenylacetyl chloride | 154.59 | 1.0 | Calculated |
| Anhydrous Diethyl Ether | 74.12 | - | Sufficient volume |
Expected Yield of Cyclohexyl Phenyl Ketone: 60-70%
Table 2: Reagents for the Oxidation and Hydrolysis to this compound
| Reagent | Molar Mass ( g/mol ) | Molar Equivalents | Amount |
| Cyclohexyl phenyl ketone | 188.27 | 1.0 | User-defined |
| m-CPBA (~77%) | 172.57 | 1.1 | Calculated |
| Sodium hydroxide | 40.00 | 2.0 | Calculated |
Expected Yield of this compound: 75-85% (from the ketone)
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Activation of Cyclohexylphenylacetic Acid Carboxylic Acid Group
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the activation of the carboxylic acid group of Cyclohexylphenylacetic acid. This critical step is essential for the synthesis of a wide range of derivatives, including amides, esters, and other analogues of interest in medicinal chemistry and drug development. The protocols outlined below cover the most common and effective methods for this transformation, enabling efficient downstream derivatization.
Introduction to Carboxylic Acid Activation
Direct condensation of a carboxylic acid with a nucleophile, such as an amine, is generally inefficient due to the formation of an unreactive carboxylate salt.[1] Therefore, the carboxylic acid group of this compound must first be "activated" to enhance its electrophilicity. This is achieved by converting the hydroxyl (-OH) group into a better leaving group, thereby facilitating nucleophilic acyl substitution.[1] Common strategies include the formation of acyl chlorides, active esters, or the use of in-situ coupling agents.
Methods for the Activation of this compound
Several reliable methods can be employed to activate this compound. The choice of method will depend on the desired reactive intermediate, the nature of the subsequent nucleophile, and the overall synthetic strategy.
Formation of Cyclohexylphenylacetyl Chloride
The conversion of this compound to its corresponding acyl chloride is a robust method for activation. Acyl chlorides are highly reactive intermediates that readily react with a variety of nucleophiles.[2] Two of the most common reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[3][4]
2.1.1. Using Thionyl Chloride (SOCl₂)
Thionyl chloride is a widely used reagent for the synthesis of acyl chlorides.[4] The reaction proceeds with the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.[5]
2.1.2. Using Oxalyl Chloride ((COCl)₂)
Oxalyl chloride is another effective reagent for preparing acyl chlorides and is often considered milder and more selective than thionyl chloride.[6] The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF).[3][6]
In-Situ Activation using Coupling Reagents
For many applications, particularly in amide bond formation, in-situ activation using coupling reagents is preferred. This approach avoids the isolation of the often-sensitive acyl chloride.
2.2.1. Carbodiimide-Mediated Activation (EDC/HOBt)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is widely used for amide bond formation.[7] It is often used in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.[7][8] The reaction proceeds through an O-acylisourea intermediate, which can then react with a nucleophile.[7]
2.2.2. Uronium/Aminium Salt-Mediated Activation (HATU)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction times and low rates of racemization.[9] It is particularly useful for coupling sterically hindered substrates.[9] Activation with HATU in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), forms a highly reactive OAt-active ester.[7][9]
Experimental Protocols
The following are detailed protocols for the activation of this compound using the methods described above.
Protocol 1: Synthesis of Cyclohexylphenylacetyl Chloride using Thionyl Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or neat SOCl₂
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add an excess of thionyl chloride (2.0-5.0 eq), either neat or dissolved in a minimal amount of anhydrous DCM.
-
Equip the flask with a reflux condenser and a gas outlet connected to a trap to neutralize the evolving HCl and SO₂ gases.
-
Heat the reaction mixture to reflux (for neat SOCl₂, the boiling point is 76 °C) and maintain for 1-3 hours.[10]
-
Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to check for the formation of the methyl ester.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. It is advisable to use a base trap to capture the volatile and corrosive SOCl₂.
-
The resulting crude Cyclohexylphenylacetyl chloride is a yellow to brown oil and can often be used in the next step without further purification.
Protocol 2: Synthesis of Cyclohexylphenylacetyl Chloride using Oxalyl Chloride
Materials:
-
This compound
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Gas outlet
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).[11]
-
Slowly add oxalyl chloride (1.2-2.0 eq) to the stirred solution at room temperature.[11] Gas evolution (CO and CO₂) will be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS (after quenching an aliquot with an alcohol).
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure.
-
The crude Cyclohexylphenylacetyl chloride can be used directly for the subsequent reaction.
Protocol 3: EDC/HOBt Mediated Amide Coupling of this compound
Materials:
-
This compound
-
Amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), HOBt (1.1-1.2 eq), and the desired amine (1.0-1.2 eq) in anhydrous DMF or DCM.[7][12]
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.1-1.5 eq) portion-wise to the reaction mixture.[7]
-
Slowly add DIPEA (2.0-3.0 eq) dropwise to the reaction.[7][12]
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide product by flash column chromatography or recrystallization.
Protocol 4: HATU-Mediated Amide Coupling of this compound
Materials:
-
This compound
-
Amine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 eq) to the solution and stir for 5-10 minutes at room temperature.[9]
-
Add HATU (1.0-1.2 eq) to the reaction mixture and continue stirring for 10-15 minutes to allow for the pre-activation of the acid.[9]
-
Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours.[9]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Data Presentation: Comparison of Activation Methods
| Activation Method | Reagent(s) | Typical Solvent | Temperature (°C) | Reaction Time | Byproducts | Advantages | Disadvantages |
| Thionyl Chloride | SOCl₂ | Neat or DCM | Reflux | 1-3 h | SO₂, HCl (gaseous) | Inexpensive, volatile byproducts | Harsh conditions, not suitable for sensitive substrates |
| Oxalyl Chloride | (COCl)₂, cat. DMF | DCM | Room Temp | 1-2 h | CO, CO₂, HCl (gaseous) | Milder than SOCl₂, volatile byproducts | More expensive than SOCl₂ |
| EDC/HOBt | EDC·HCl, HOBt, Base | DMF, DCM | 0 to Room Temp | 4-24 h | Water-soluble urea, HOBt | Mild conditions, easy byproduct removal | Can require longer reaction times, potential for side reactions |
| HATU | HATU, Base | DMF | Room Temp | 1-4 h | Tetramethylurea, HOAt | High efficiency, fast reactions, low racemization | Expensive |
Analytical Methods for Monitoring Activation
To ensure the successful activation of this compound, it is crucial to monitor the reaction progress.
-
Thin-Layer Chromatography (TLC): A quick and easy method to visualize the consumption of the starting carboxylic acid.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion of the starting material and the formation of the desired activated intermediate or product, confirming the mass of the target molecule.
-
Infrared (IR) Spectroscopy: For the formation of acyl chlorides, the appearance of a strong C=O stretch at a higher frequency (typically ~1800 cm⁻¹) compared to the carboxylic acid (~1700 cm⁻¹) is indicative of successful conversion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the final purified product after derivatization. For the isolated acyl chloride, the alpha-proton signal will typically shift downfield compared to the starting acid.
Visualizations
Caption: General activation pathways for this compound.
References
- 1. ijsts.shirazu.ac.ir [ijsts.shirazu.ac.ir]
- 2. Acyl chloride - Wikipedia [en.wikipedia.org]
- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Applications and Synthesis of Oxalyl chloride_Chemicalbook [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
Application Notes and Protocols for the Use of Cyclohexylphenylacetic Acid in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of asymmetric synthesis, the generation of enantiomerically pure compounds is of paramount importance, particularly in drug development where the stereochemistry of a molecule dictates its pharmacological activity. Chiral auxiliaries are powerful tools that enable the stereocontrolled formation of new chiral centers. This document provides detailed application notes and protocols for the use of cyclohexylphenylacetic acid as a prochiral substrate in conjunction with a chiral auxiliary for the asymmetric synthesis of α-substituted carboxylic acids.
While this compound itself is not a chiral auxiliary, its corresponding N-acyl derivatives of common chiral auxiliaries, such as Evans' oxazolidinones, serve as excellent precursors for diastereoselective enolate alkylation. This methodology allows for the synthesis of a variety of chiral α-alkylated this compound derivatives, which are valuable building blocks in medicinal chemistry.
Logical Workflow for Asymmetric Alkylation
The overall strategy involves three key stages:
-
Attachment of the Prochiral Unit: this compound is coupled to a chiral auxiliary to form an N-acyl derivative.
-
Diastereoselective Alkylation: The N-acyl derivative is converted to a chiral enolate and then reacted with an electrophile (e.g., an alkyl halide) to introduce a new stereocenter with high diastereoselectivity.
-
Cleavage and Recovery: The chiral auxiliary is removed from the alkylated product to yield the desired enantiomerically enriched α-substituted this compound and to allow for the recovery of the auxiliary.
Caption: General workflow for the asymmetric alkylation of this compound.
Application 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
This section details the diastereoselective alkylation of the N-cyclohexylphenylacetyl derivative of (S)-4-benzyl-2-oxazolidinone. The rigid chelated (Z)-enolate formed upon deprotonation ensures high diastereofacial selectivity, with the electrophile approaching from the face opposite the bulky benzyl group.
Mechanism of Stereocontrol
The high diastereoselectivity of the alkylation is achieved through a well-defined transition state. The lithium enolate of the N-acyl oxazolidinone forms a rigid chelate, and the benzyl group at the C4 position of the auxiliary sterically blocks one face of the enolate. Consequently, the incoming electrophile (R-X) preferentially attacks from the less hindered face.
Caption: Stereochemical model for the diastereoselective alkylation of an N-acyl oxazolidinone.
Quantitative Data
| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | t-BuBr | N-(2-cyclohexyl-3,3-dimethyl-2-phenylbutanoyl)-4-benzyl-5,5-dimethyl-1,3-oxazolidin-2-one | 77 | >50:1 |
| 2 | 1-Iodoadamantane | N-(2-(1-adamantyl)-2-cyclohexyl-2-phenylacetyl)-4-benzyl-5,5-dimethyl-1,3-oxazolidin-2-one | 85 | >50:1 |
Data adapted from a study on N-(phenylacetyl)oxazolidinones, which are expected to have similar reactivity.[1]
Experimental Protocols
The following protocols are generalized for the use of this compound with an Evans-type chiral auxiliary.
Protocol 1: Acylation of (S)-4-Benzyl-2-oxazolidinone
This procedure details the attachment of the cyclohexylphenylacetyl group to the chiral auxiliary.
Materials:
-
This compound
-
(S)-4-Benzyl-2-oxazolidinone
-
Triethylamine (Et₃N)
-
Pivaloyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium chloride (LiCl)
Procedure:
-
To a solution of this compound (1.1 equivalents) in anhydrous THF at 0 °C under an argon atmosphere, add triethylamine (1.2 equivalents).
-
Slowly add pivaloyl chloride (1.1 equivalents) and stir the resulting mixture at 0 °C for 1 hour.
-
In a separate flask, dissolve (S)-4-benzyl-2-oxazolidinone (1.0 equivalent) and lithium chloride (1.2 equivalents) in anhydrous THF. Cool this solution to -78 °C.
-
Cannulate the mixed anhydride solution prepared in step 2 into the oxazolidinone solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with ethyl acetate.
-
Wash the combined organic layers with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-(cyclohexylphenylacetyl)-4-benzyl-2-oxazolidinone.
Protocol 2: Diastereoselective Alkylation
This protocol describes the formation of the enolate and its subsequent reaction with an alkyl halide.
Materials:
-
N-(cyclohexylphenylacetyl)-4-benzyl-2-oxazolidinone
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) (solution in THF/hexanes)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
Procedure:
-
Dissolve the N-acyl oxazolidinone (1.0 equivalent) in anhydrous THF and cool the solution to -78 °C under an argon atmosphere.
-
Slowly add a solution of LDA (1.1 equivalents) dropwise. Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add the alkyl halide (1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or HPLC analysis.
-
Purify the product by flash column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary to Yield the Carboxylic Acid
This protocol describes the hydrolytic cleavage of the auxiliary to afford the enantiomerically enriched carboxylic acid.
Materials:
-
Alkylated N-(cyclohexylphenylacetyl)-4-benzyl-2-oxazolidinone
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
Procedure:
-
Dissolve the alkylated N-acyl oxazolidinone (1.0 equivalent) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 30% aqueous hydrogen peroxide (4.0 equivalents), followed by an aqueous solution of lithium hydroxide (2.0 equivalents).
-
Stir the mixture vigorously at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with 1M HCl.
-
Extract the acidified aqueous layer with ethyl acetate.
-
Wash the combined ethyl acetate layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the desired α-alkylated this compound.
Cleavage Methodologies Visualization
The choice of cleavage reagent determines the functional group of the final product.
Caption: Cleavage pathways for the N-acyl chiral auxiliary.
Disclaimer: The provided protocols are intended for guidance and should be adapted and optimized for specific substrates and reaction scales by qualified personnel in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.
References
Application Notes and Protocols for the Synthesis of Cyclohexylphenylacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the synthesis of cyclohexylphenylacetic acid and its derivatives. These compounds are of significant interest in medicinal chemistry due to their potential therapeutic applications, including anti-inflammatory, analgesic, anti-obesity, and anti-diabetic properties.
Introduction
This compound and its analogs are a class of carboxylic acids characterized by the presence of both a cyclohexyl and a phenyl group attached to the alpha-carbon of an acetic acid moiety. This structural motif has been identified as a pharmacophore in various biologically active molecules. The synthesis of these derivatives is a key step in the discovery and development of new therapeutic agents. This document outlines a general and adaptable protocol for their synthesis and summarizes key biological data of representative derivatives.
General Synthetic Protocol: Synthesis of this compound
This protocol describes a common method for the synthesis of the core this compound structure, which can be adapted for the synthesis of various derivatives. One established method involves the catalytic hydrogenation of mandelic acid or its esters to reduce the phenyl ring to a cyclohexyl ring.[1] Another approach involves the reaction of a cyclohexyl Grignard reagent with a phenylglyoxylate.[1]
Materials:
-
Phenylglyoxylic acid
-
Cyclohexylmagnesium bromide (or chloride) solution in a suitable solvent (e.g., THF, diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Solvents for recrystallization (e.g., hexane, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place a solution of phenylglyoxylic acid in anhydrous diethyl ether or THF.
-
Grignard Reaction: Cool the flask in an ice bath. Slowly add the cyclohexylmagnesium bromide solution from the dropping funnel to the stirred solution of phenylglyoxylic acid. The reaction is exothermic and the addition rate should be controlled to maintain a low temperature.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add a dilute aqueous solution of HCl to quench the reaction and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the final product.
-
Characterization: Characterize the purified product by determining its melting point, and recording its ¹H NMR, ¹³C NMR, and IR spectra.
Data Presentation
The following tables summarize key quantitative data for representative this compound derivatives and related compounds from the literature.
Table 1: Anti-inflammatory Activity of Phenylacetic Acid Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 5d | - | 0.06 | - | [2] |
| Compound 5e | - | 0.08 | - | [2] |
| Compound 5f | - | 0.07 | - | [2] |
| Compound 7b | - | 0.09 | - | [2] |
| Compound 10c | - | 0.08 | - | [2] |
| Compound 10d | - | 0.09 | - | [2] |
| Compound 10e | - | 0.07 | - | [2] |
| Compound 10f | - | 0.06 | - | [2] |
| Celecoxib | 14.93 | 0.05 | 298.6 | [2] |
| Mefenamic Acid | 29.9 | 1.98 | 15.1 | [2] |
Note: A lower IC₅₀ value indicates greater inhibitory activity. The selectivity index indicates the preference for inhibiting COX-2 over COX-1.
Table 2: Analgesic Activity of Cyclohexyl-N-Acylhydrazone Derivatives
| Compound | Acetic Acid-Induced Writhing (% Inhibition) | Formalin Test - 1st Phase (% Inhibition) | Formalin Test - 2nd Phase (% Inhibition) | Reference |
| LASSBio-294 (8) | 55 ± 5 | 28 ± 8 | 45 ± 7 | [3] |
| Compound 9 | 75 ± 6 | 35 ± 9 | 33 ± 8 | [3] |
| Compound 10 | 80 ± 5 | 40 ± 7 | 55 ± 6 | [3] |
| Indomethacin | 85 ± 4 | 45 ± 6 | 60 ± 5 | [3] |
Note: All compounds were administered orally at a dose of 100 µmol/kg. Data are presented as mean ± S.E.M.
Visualization of Workflow and Signaling Pathway
Diagram 1: General Synthetic Workflow
Caption: Synthetic workflow for this compound.
Diagram 2: COX-2 Inhibition Pathway
Caption: Inhibition of the COX-2 signaling pathway.
Biological Significance and Applications
This compound derivatives have demonstrated a range of biological activities, making them attractive candidates for drug development.
-
Anti-inflammatory and Analgesic Effects: Many derivatives exhibit potent anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[2][4] Selective COX-2 inhibitors are sought after as they may offer a better safety profile with reduced gastrointestinal side effects compared to non-selective NSAIDs.[2][4]
-
Anti-obesity and Anti-diabetic Potential: Certain aminobenzimidazole derivatives incorporating a phenylcyclohexyl acetic acid group have been investigated as Diacylglycerol Acyltransferase-1 (DGAT-1) inhibitors.[5] DGAT-1 is a key enzyme in triglyceride synthesis, and its inhibition is a promising strategy for the treatment of obesity and type 2 diabetes.[5]
-
Cytotoxic Activity: Some aroyl and heteroaroyl selenylacetic acid derivatives have shown significant cytotoxic and antiproliferative activities against various cancer cell lines.[6]
The diverse pharmacological profiles of this compound derivatives underscore their potential as scaffolds for the development of novel therapeutics for a variety of diseases. Further derivatization and structure-activity relationship (SAR) studies are warranted to optimize their potency, selectivity, and pharmacokinetic properties.
References
- 1. WO2000023414A2 - Synthesis of optically active cyclohexylphenylglycolic acid and its esters - Google Patents [patents.google.com]
- 2. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of aminobenzimidazole derivatives with a phenylcyclohexyl acetic acid group as anti-obesity and anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Scale-Up Synthesis of Cyclohexylphenylacetic Acid for Pharmaceutical Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of Cyclohexylphenylacetic Acid, a key intermediate in the production of various pharmaceutical agents. The described methods are designed to be robust, scalable, and suitable for yielding high-purity material required for pharmaceutical applications.
Introduction
This compound is a carboxylic acid derivative that serves as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs). Its structural motif, featuring both a cyclohexyl and a phenyl group attached to a central acetic acid moiety, imparts specific physicochemical properties that are leveraged in drug design. The scale-up of its synthesis from laboratory to industrial production requires careful consideration of reaction conditions, safety, and purification methods to ensure consistent quality and yield.
This document outlines a reliable two-step synthetic route starting from readily available commercial materials: the alkylation of benzyl cyanide with cyclohexyl bromide followed by the hydrolysis of the resulting nitrile. Additionally, a detailed purification protocol via crystallization is provided to ensure the final product meets the stringent purity requirements of the pharmaceutical industry.
Synthetic Pathway Overview
The overall synthetic pathway for the production of this compound is a two-step process:
-
Step 1: Synthesis of α-Cyclohexylphenylacetonitrile: This step involves the alkylation of benzyl cyanide with cyclohexyl bromide in the presence of a strong base.
-
Step 2: Hydrolysis of α-Cyclohexylphenylacetonitrile: The nitrile intermediate is then hydrolyzed under acidic conditions to yield the final product, this compound.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Scale-Up Synthesis of α-Cyclohexylphenylacetonitrile
This protocol is adapted from a reliable laboratory-scale procedure and is suitable for scale-up.[1]
Materials and Equipment:
-
Large-scale reaction vessel equipped with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet.
-
Benzyl Cyanide
-
Cyclohexyl Bromide
-
Sodamide (NaNH₂)
-
Toluene (dry, sulfur-free)
-
Anhydrous Ether
-
Water
-
Benzene
Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare a solution of sodamide in liquid ammonia (or use commercially available sodamide in an appropriate solvent like toluene).
-
Addition of Benzyl Cyanide: Cool the reaction mixture and add benzyl cyanide dropwise via the dropping funnel while maintaining the temperature.
-
Solvent Addition: After the addition of benzyl cyanide is complete, add dry, sulfur-free toluene followed by anhydrous ether.
-
Addition of Cyclohexyl Bromide: Attach a reflux condenser and add cyclohexyl bromide dropwise. The reaction is exothermic and may require external cooling to maintain a controlled reflux.
-
Reaction Completion: After the addition is complete, continue to heat the mixture under reflux for approximately 2 hours to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture and carefully quench with water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with benzene. Combine the organic layers.
-
Washing: Wash the combined organic layers with water.
-
Distillation: Distill the organic solution under reduced pressure to remove the solvents and isolate the crude α-cyclohexylphenylacetonitrile.
Expected Yield: 65-77%[1]
Step 2: Scale-Up Hydrolysis of α-Cyclohexylphenylacetonitrile to this compound
This protocol is based on the well-established acid-catalyzed hydrolysis of nitriles.[2]
Materials and Equipment:
-
Large-scale glass-lined reactor with a mechanical stirrer, reflux condenser, and heating/cooling capabilities.
-
α-Cyclohexylphenylacetonitrile
-
Sulfuric Acid (commercial grade)
-
Water
Procedure:
-
Reaction Setup: In the reactor, prepare a mixture of water and commercial sulfuric acid.
-
Addition of Nitrile: Add the crude α-cyclohexylphenylacetonitrile from Step 1 to the acid mixture.
-
Heating and Reflux: Heat the mixture under a reflux condenser with vigorous stirring for approximately 3-5 hours. The progress of the reaction can be monitored by techniques such as HPLC or TLC.
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture slightly and then pour it into cold water with stirring. This will cause the crude this compound to precipitate out as a solid.
-
Filtration: Filter the precipitated solid.
-
Washing: Wash the crude product with hot water to remove any remaining acid and other water-soluble impurities.
Expected Yield: Approximately 80% (based on the hydrolysis of benzyl cyanide).[2]
Purification Protocol: Crystallization
To achieve the high purity required for pharmaceutical applications, the crude this compound should be purified by crystallization.
References
Application Note: High-Performance Liquid Chromatography Method for the Analysis of Cyclohexylphenylacetic Acid
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Cyclohexylphenylacetic acid. The described method is suitable for routine quality control and stability testing of this compound. The protocol outlines the chromatographic conditions, sample preparation, and a comprehensive forced degradation study to ensure the stability-indicating nature of the method. All experimental workflows are visually represented using diagrams for enhanced clarity.
Introduction
This compound is a carboxylic acid derivative with potential applications in the pharmaceutical and chemical industries. A validated analytical method is crucial for ensuring the quality, purity, and stability of this compound. This application note provides a detailed protocol for a reversed-phase HPLC method coupled with UV detection for the determination of this compound. Furthermore, a forced degradation study was conducted under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to identify potential degradation products and to validate the method's stability-indicating capabilities.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for sample preparation and understanding the compound's behavior during analysis.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈O₂ | [1][2] |
| Molecular Weight | 218.29 g/mol | [1][2] |
| IUPAC Name | 2-cyclohexyl-2-phenylacetic acid | [1] |
| CAS Number | 3894-09-5 | [1][2] |
HPLC Method Development
Chromatographic Conditions
The HPLC method was developed based on the analysis of structurally similar compounds and optimized for the separation of this compound from its potential impurities and degradation products. The recommended chromatographic conditions are summarized in Table 2.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) |
| Gradient Program | See Table 3 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 215 nm (or experimentally determined λmax) |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Mobile Phase Gradient
A gradient elution is employed to ensure optimal separation of the analyte from any potential early or late-eluting impurities. The gradient program is detailed in Table 3.
| Time (minutes) | % Acetonitrile | % 0.1% Phosphoric Acid |
| 0.0 | 40 | 60 |
| 15.0 | 80 | 20 |
| 20.0 | 80 | 20 |
| 22.0 | 40 | 60 |
| 25.0 | 40 | 60 |
Experimental Protocols
Standard and Sample Preparation
Standard Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a suitable solvent such as a mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Dilute to 100 mL with the same solvent in a volumetric flask.
Sample Solution (100 µg/mL):
-
Accurately weigh a quantity of the test sample equivalent to 10 mg of this compound.
-
Follow the same procedure as for the standard solution preparation.
Determination of UV Detection Wavelength
-
Prepare a 10 µg/mL solution of this compound in the mobile phase.
-
Using a UV-Vis spectrophotometer, scan the solution from 200 nm to 400 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
Alternatively, use a photodiode array (PDA) detector during an initial HPLC run to obtain the UV spectrum of the analyte peak and select the λmax for subsequent analyses. Based on the phenylacetic acid chromophore, a wavelength around 215 nm is expected to provide good sensitivity.
Forced Degradation Study
A forced degradation study is essential to demonstrate the stability-indicating nature of the HPLC method.[3][4][5] The study involves subjecting the this compound sample to various stress conditions to induce degradation.
Stress Conditions
The following stress conditions should be applied to a sample solution of this compound (e.g., 100 µg/mL). A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.
| Stress Condition | Reagent/Parameter | Duration |
| Acid Hydrolysis | 0.1 M HCl | 2, 4, 8, 24 hours at 60°C |
| Base Hydrolysis | 0.1 M NaOH | 2, 4, 8, 24 hours at 60°C |
| Oxidation | 3% H₂O₂ | 2, 4, 8, 24 hours at room temperature |
| Thermal Degradation | 80°C (in oven) | 24, 48, 72 hours (solid state and solution) |
| Photolytic Degradation | ICH compliant photo-stability chamber | Expose to visible and UV light |
Sample Analysis Protocol for Forced Degradation
-
After the specified duration, cool the samples to room temperature.
-
For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Filter the samples through a 0.45 µm syringe filter before injection into the HPLC system.
-
Analyze the stressed samples using the developed HPLC method.
-
Evaluate the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.
-
Assess the peak purity of the analyte peak in the stressed samples to ensure no co-elution of degradation products.
Data Presentation
The results of the forced degradation study should be summarized in a table to facilitate comparison.
| Stress Condition | Duration | % Degradation of this compound | Number of Degradation Peaks |
| 0.1 M HCl (60°C) | 24 hours | [Insert Data] | [Insert Data] |
| 0.1 M NaOH (60°C) | 24 hours | [Insert Data] | [Insert Data] |
| 3% H₂O₂ (RT) | 24 hours | [Insert Data] | [Insert Data] |
| Thermal (80°C) | 72 hours | [Insert Data] | [Insert Data] |
| Photolytic | ICH | [Insert Data] | [Insert Data] |
Visualizations
Experimental Workflow
The overall workflow for the HPLC method development and analysis of this compound is depicted in the following diagram.
Caption: HPLC Analysis Workflow for this compound.
Forced Degradation Study Workflow
The logical flow of the forced degradation study is illustrated in the diagram below.
Caption: Forced Degradation Study Workflow.
Conclusion
The HPLC method described in this application note is specific, and stability-indicating for the analysis of this compound. The detailed protocol for the forced degradation study provides a comprehensive approach to evaluating the stability of the compound under various stress conditions. This method is suitable for implementation in quality control laboratories for routine analysis and stability studies of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cyclohexylphenylacetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of cyclohexylphenylacetic acid for increased yields and purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.
Issue 1: Low Yield in Grignard Reaction Synthesis
-
Question: We are synthesizing this compound via a Grignard reaction between ethyl benzoylformate and cyclohexylmagnesium bromide, but the yield is consistently low (around 40-50%). What are the potential causes and how can we improve the yield?
-
Answer: Low yields in this Grignard reaction are a common issue. Several factors can contribute to this problem.
-
Side Reactions: A significant side reaction is the reduction of the keto group in ethyl benzoylformate by the Grignard reagent, leading to the formation of ethyl mandelate as a byproduct. Another competing reaction is the addition of the Grignard reagent to the ester group. These side reactions can account for a substantial loss of the desired product, with byproducts potentially forming in up to 42% proportion.[1][2]
-
Solvent Effects: The choice of solvent is critical. While diethyl ether is traditionally used, its low boiling point (35°C) can make the reaction difficult to control on an industrial scale.[1][2] Using tetrahydrofuran (THF) as an alternative may seem safer, but it can promote the aforementioned side reactions, leading to a crude product yield of only 58%, which after purification, can drop to as low as 43%.[1][2]
Troubleshooting Steps & Optimization:
Parameter Recommendation Expected Outcome Solvent While challenging, optimizing the reaction in diethyl ether with strict temperature control may be necessary. If THF is used, careful control of addition rates and temperature is crucial to minimize side reactions. Reduced byproduct formation and potentially higher initial yields. Temperature Maintain a low reaction temperature (e.g., 0-5°C) during the Grignard reagent addition to minimize the reduction of the ketone. Favors the desired 1,2-addition over competing reactions. Grignard Reagent Ensure the Grignard reagent is freshly prepared and accurately titrated to avoid adding a large excess, which can promote side reactions. More efficient use of reagents and reduced byproduct formation. Purification After hydrolysis, a thorough purification process, including recrystallization, is necessary to remove byproducts like mandelic acid and unreacted starting materials. Washing the reaction mixture with a base, such as ammonia, before partitioning can help remove acidic byproducts.[2] Increased purity of the final product, though overall yield may still be impacted by initial side reactions. -
Issue 2: Byproduct Formation in the Synthesis via Cyclohexene and Benzoylformic Acid Ester
-
Question: We are exploring a newer synthetic route involving the reaction of cyclohexene and a benzoylformic acid ester in the presence of a Lewis acid. While this seems promising, we are still observing byproduct formation. How can we optimize this reaction to maximize the yield of the desired 2-(2′-cyclohexen-1′-yl)-2-hydroxy-2-phenylacetic acid ester intermediate?
-
Answer: This method offers a potentially safer and higher-yielding alternative to the traditional Grignard reaction.[1][2] However, optimizing the reaction conditions is key to minimizing byproducts and maximizing the yield of the intermediate, which is then reduced and hydrolyzed to obtain this compound.
Troubleshooting Steps & Optimization:
Parameter Recommendation Expected Outcome Lewis Acid Catalyst The choice and amount of Lewis acid are critical. Experiment with different Lewis acids (e.g., AlCl₃, SnCl₄, ZnCl₂) and optimize the stoichiometry. For similar reactions, 1.5 equivalents of zinc(II) chloride have been shown to be effective.[3] Increased reaction rate and selectivity towards the desired product. Reaction Temperature The reaction is typically carried out at temperatures ranging from -30°C to 150°C, with a preferred range of 0°C to 80°C, and more preferably 15°C to 60°C.[2] Running the reaction at room temperature can be a good starting point.[2] Optimization of temperature can minimize decomposition and side reactions. Reaction Time The reaction time generally ranges from 1 to 24 hours, with a preferred duration of 3 to 15 hours.[2] Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time. Prevents the formation of degradation products from prolonged reaction times. Solvent Ether-based solvents like 1,4-dioxane have proven to be efficient in similar reactions.[4] Improved solubility of reactants and stabilization of intermediates. Purification of Intermediate The intermediate, 2-(2′-cyclohexen-1′-yl)-2-hydroxy-2-phenylacetic acid ester, can be purified by conventional methods such as pouring the reaction mixture into water, partitioning, washing the organic layer, and concentrating under reduced pressure. Further purification can be achieved by silica gel column chromatography.[2] A pure intermediate is crucial for obtaining a high yield of the final product in subsequent steps.
Frequently Asked Questions (FAQs)
-
Q1: What are the main synthetic routes to produce this compound?
-
Q2: How can I remove byproducts such as mandelic acid from my final product?
-
A2: Washing the crude product with a basic solution, like ammonia, can effectively remove acidic byproducts such as mandelic acid and unreacted benzoylformic acid.[2] Subsequent recrystallization is also a crucial step for achieving high purity.
-
-
Q3: Are there any safety concerns with the Grignard reaction method?
-
Q4: Can optically active this compound be synthesized?
-
A4: Yes, methods for producing optically active forms of the related 2-cyclohexyl-2-hydroxy-2-phenylacetic acid exist, including optical resolution of the racemate using an optically active amine.[1] However, this method is not very efficient as it produces an equal amount of the undesired enantiomer.[1]
-
Experimental Protocols
Synthesis of 2-(2′-cyclohexen-1′-yl)-2-hydroxy-2-phenylacetic acid ester (Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add the benzoylformic acid ester and the chosen solvent (e.g., 1,4-dioxane).
-
Addition of Reactants: Add cyclohexene to the mixture.
-
Catalyst Addition: In a separate container, dissolve the Lewis acid (e.g., zinc(II) chloride) in a small amount of the solvent and add it to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature (or the optimized temperature) for the predetermined reaction time (e.g., 3-15 hours).[2]
-
Work-up: Pour the reaction mixture into water and partition.
-
Extraction and Washing: Separate the organic layer, wash it with water, and then with a basic solution (e.g., aqueous ammonia) to remove acidic impurities.[2]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude intermediate.
-
Purification: Purify the crude product by silica gel column chromatography if necessary.[2]
Visualizations
Caption: A logical workflow for optimizing the synthesis of this compound.
Caption: A decision tree for troubleshooting low yields in different synthesis routes.
References
- 1. US20030013911A1 - Production method of 2-cyclohexyl- 2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof - Google Patents [patents.google.com]
- 2. US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Cyclohexylphenylacetic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of Cyclohexylphenylacetic acid. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary synthetic strategies for this compound include:
-
Alkylation of Phenylacetic Acid Derivatives: This involves the deprotonation of a phenylacetic acid ester or nitrile followed by reaction with a cyclohexyl halide.
-
Grignard Reactions: This can involve the reaction of a cyclohexylmagnesium halide with a phenylglyoxylic acid derivative or the reaction of a phenylmagnesium halide with a cyclohexylglyoxylic acid derivative, followed by reduction. Another Grignard approach is the reaction of cyclohexylmagnesium halide with phenylacetonitrile.
-
Catalytic Hydrogenation: This route involves the hydrogenation of mandelic acid to phenylacetic acid, which is then followed by the introduction of the cyclohexyl group. While less direct for the final product, it is a common way to prepare a key precursor.
Q2: I am seeing a significant amount of an impurity with a mass corresponding to a dimer of my cyclohexylating agent. What is the likely cause?
A2: This is a common issue when using Grignard reagents (e.g., cyclohexylmagnesium bromide). The formation of dicyclohexyl is a known side reaction that occurs during the formation of the Grignard reagent itself through a Wurtz-type coupling. To minimize this, ensure you are using dry solvents and magnesium turnings, and maintain a controlled temperature during the Grignard reagent formation.
Q3: My reaction of phenylacetonitrile with cyclohexylmagnesium bromide is giving a low yield of the desired ketone intermediate (after hydrolysis). What are the potential side reactions?
A3: The reaction between a Grignard reagent and a nitrile can be complex. A primary side reaction is the deprotonation of the acidic alpha-proton of the phenylacetonitrile by the Grignard reagent. This forms a carbanion of the nitrile and consumes your Grignard reagent, leading to low yields. This can also lead to the formation of oligomeric condensation products. Using an excess of the nitrile or carefully controlling the addition of the Grignard reagent at low temperatures can help mitigate this.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting/Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider increasing the reaction time or temperature. Ensure the purity of your starting materials. |
| Formation of Side Products | See the detailed sections below for specific side products and mitigation strategies. Characterize byproducts using techniques like GC-MS or NMR to identify the specific issue. |
| Product Loss During Workup | This compound has some solubility in non-polar organic solvents. Ensure efficient extraction by using an appropriate solvent and performing multiple extractions. Check the pH during aqueous washes to ensure the product is in its desired form (acidic or salt) for the intended layer. |
| Degradation of Product | Some reaction conditions, particularly strongly acidic or basic conditions at high temperatures, could potentially lead to degradation. Analyze the stability of your product under the reaction conditions. |
Issue 2: Identification and Mitigation of Common Side Products
This section details potential side products based on common synthetic routes.
Route A: Alkylation of Phenylacetic Acid Ester
-
Side Product 1: O-Alkylated Product: Formation of the cyclohexyl ether of the enol form of the ester.
-
Mitigation: Use of a less-coordinating counter-ion for the enolate (e.g., lithium) and a less polar solvent can favor C-alkylation. Lower reaction temperatures also tend to favor C-alkylation.
-
-
Side Product 2: Dialkylated Product: Introduction of two cyclohexyl groups on the alpha-carbon.
-
Mitigation: Use of a stoichiometric amount of the alkylating agent and slow addition to the enolate solution can minimize this. Using a bulkier ester group can also sterically hinder a second alkylation.
-
| Side Product | Typical Yield Range (%) | Analytical Signature (GC-MS) |
| O-Cyclohexyl Phenylacetate | 5-15 | Similar mass to the desired product, different fragmentation pattern. |
| Dithis compound Ester | 2-10 | Higher molecular weight peak corresponding to the addition of a second cyclohexyl group. |
Route B: Grignard Reaction with Phenylacetonitrile
-
Side Product 1: Toluene: Formed from the acidic proton on phenylacetonitrile reacting with the Grignard reagent.
-
Mitigation: Use a non-protic solvent and ensure all glassware is rigorously dried. Add the Grignard reagent slowly at a low temperature.
-
-
Side Product 2: Dicyclohexyl: Formed during the preparation of the cyclohexylmagnesium halide.
-
Mitigation: Optimize the Grignard reagent formation conditions (e.g., use of iodine for activation, controlled temperature).
-
| Side Product | Typical Yield Range (%) | Analytical Signature (GC-MS) |
| Toluene | Variable | Low molecular weight peak, characteristic mass spectrum. |
| Dicyclohexyl | 5-20 | Molecular ion peak at m/z 166. |
Experimental Protocols
Protocol: Synthesis of this compound via Alkylation of Phenylacetonitrile
-
Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve phenylacetonitrile (1.0 equivalent) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of a strong base, such as lithium diisopropylamide (LDA) (1.05 equivalents), dropwise while maintaining the temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C.
-
Alkylation: To the enolate solution, add cyclohexyl bromide (1.1 equivalents) dropwise, again maintaining the temperature below -70 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup and Hydrolysis: Quench the reaction by the slow addition of water. Acidify the mixture with 1 M HCl. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The resulting crude nitrile can be hydrolyzed to the carboxylic acid by refluxing with a mixture of sulfuric acid and water.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography on silica gel.
Visualizations
Troubleshooting low yield in Oxybutynin synthesis from Cyclohexylphenylacetic acid
Topic: Troubleshooting Low Yield in Oxybutynin Synthesis from Cyclohexylphenylacetic Acid
This guide is intended for researchers, scientists, and drug development professionals encountering yield-related challenges in the synthesis of Oxybutynin via the esterification of this compound (also known as α-cyclohexyl-α-hydroxybenzeneacetic acid) with 4-(diethylamino)-2-butyn-1-ol.
General Synthetic Workflow
The synthesis of Oxybutynin is a convergent process where two key intermediates, this compound and 4-(diethylamino)-2-butyn-1-ol, are coupled via an esterification reaction. The final product is often isolated as a hydrochloride salt to improve stability and handling.
Caption: High-level workflow for Oxybutynin synthesis.
Troubleshooting Guide & FAQs
This section addresses common issues that can lead to low yields during the synthesis of Oxybutynin.
Q1: My overall yield is poor after the final coupling and purification. What are the most common causes and how should I troubleshoot?
A1: Low yield is a frequent issue and can stem from several stages of the synthesis. A systematic approach is crucial for diagnosis. The primary areas to investigate are incomplete reactions, side-product formation, and losses during workup or purification.
Use the following workflow to diagnose the issue:
Caption: Troubleshooting workflow for low Oxybutynin yield.
Q2: My esterification reaction is not going to completion. How can I shift the equilibrium to favor product formation?
A2: The esterification of a carboxylic acid and an alcohol is a reversible equilibrium reaction.[1] To achieve high conversion, you must shift the equilibrium to the product side, a principle described by Le Châtelier.
-
Removal of Water: The reaction produces one equivalent of water. Removing this water as it forms will drive the reaction forward. This can be achieved by:
-
Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene, cyclohexane) that forms an azeotrope with water.
-
Adding a dehydrating agent to the reaction mixture, such as anhydrous MgSO₄.[2]
-
-
Use of Excess Reagent: Using a large excess of one of the reactants (typically the less expensive one) can also push the equilibrium towards the products.[3] In this synthesis, using an excess of 4-(diethylamino)-2-butyn-1-ol may be considered.
-
Use an Activating Agent: Instead of direct acid-catalyzed esterification, converting the carboxylic acid to a more reactive species can make the reaction non-reversible.
-
DCC/DMAP Coupling: Using N,N'-dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) is a common and effective method for this type of esterification.[4]
-
Acyl Chloride Formation: Convert this compound to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, then react it with the alcohol.[5] This is a high-yielding but requires an extra synthetic step.
-
Q3: My final product is contaminated with impurities. What are the likely side products and how can they be minimized?
A3: Impurities can arise from the starting materials or from side reactions during the coupling step.[6]
-
Unreacted Starting Materials: As discussed, incomplete reactions are a major source of impurities. These can typically be removed during workup. This compound can be removed with a basic wash, and 4-(diethylamino)-2-butyn-1-ol can be removed with an acidic wash.
-
Dehydration of Tertiary Alcohol: this compound is a tertiary alcohol. Under harsh acidic conditions and heat, it can undergo dehydration to form an alkene. To minimize this, use milder reaction conditions or avoid strong, non-volatile acids like sulfuric acid if high temperatures are required. Consider using a milder catalyst like p-toluenesulfonic acid (p-TsOH).[1]
-
By-products from Reagents: If using DCC coupling, the primary by-product is dicyclohexylurea (DCU), which is insoluble in many organic solvents and can often be removed by filtration.
Table 1: Potential Impurities and Mitigation Strategies
| Impurity Name | Potential Origin | Mitigation Strategy |
| This compound | Unreacted starting material | Optimize reaction conditions for full conversion; remove with a basic wash (e.g., NaHCO₃ solution) during workup. |
| 4-(Diethylamino)-2-butyn-1-ol | Unreacted starting material | Optimize reaction conditions; remove with an acidic wash (e.g., dilute HCl) during workup. |
| Dehydration Product | Acid-catalyzed dehydration of the tertiary alcohol starting material | Use milder acid catalysts (e.g., p-TsOH), lower reaction temperatures, or switch to a non-acidic coupling method like DCC/DMAP. |
| Dicyclohexylurea (DCU) | By-product of DCC coupling | Remove by filtration of the reaction mixture. |
Key Experimental Protocols
Protocol 1: Synthesis of 4-(Diethylamino)-2-butyn-1-ol [4]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine propargyl alcohol (1.0 eq), paraformaldehyde (1.0 eq), and diethylamine (1.5 eq) in dioxane (approx. 1 M concentration relative to propargyl alcohol).
-
Reaction: Heat the mixture at reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: After cooling to room temperature, remove the solvent under reduced pressure.
-
Purification: The resulting residue can be purified by vacuum distillation to yield 4-(diethylamino)-2-butyn-1-ol as a clear liquid.
Protocol 2: DCC-Mediated Esterification to form Oxybutynin [4]
-
Setup: To a solution of this compound (1.0 eq) and 4-(diethylamino)-2-butyn-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere, add a catalytic amount of DMAP (0.05-0.1 eq).
-
Reaction: Cool the mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in DCM dropwise.
-
Execution: Remove the ice bath and allow the mixture to stir at room temperature for 18-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield crude Oxybutynin free base.
Protocol 3: Purification and Isolation as Oxybutynin Hydrochloride [7]
-
Dissolution: Dissolve the crude Oxybutynin free base obtained from Protocol 2 in a suitable solvent, such as ethyl acetate or methyl t-butyl ether (MTBE).
-
Acidification: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether or ethanolic HCl) until the solution becomes acidic (check with pH paper).
-
Crystallization: The hydrochloride salt will typically precipitate out of the solution. Stirring at 0 °C can aid complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the filter cake with a small amount of cold solvent (e.g., MTBE) to remove any remaining soluble impurities. Dry the product under vacuum to yield pure Oxybutynin Hydrochloride.
Reaction Mechanism Visualization
The Fischer esterification is a classic acid-catalyzed equilibrium reaction. Understanding the mechanism highlights the importance of the acid catalyst and the role of water as a leaving group.
Caption: Key steps of the acid-catalyzed esterification mechanism.
Data Summary
Table 2: Comparison of Reported Reaction Conditions for the Final Esterification Step
| Method | Reagents & Catalysts | Solvent | Temperature | Reported Yield | Reference |
| Transesterification | Methyl Cyclohexylphenylacetate, 4-(diethylamino)-2-butyn-1-ol, Sodium Methoxide | Toluene | Reflux | ~23% (Overall) | [5] |
| Acid Chloride | Cyclohexylphenylacetyl chloride, 4-(diethylamino)-2-butyn-1-ol | Toluene | - | - | [5] |
| DCC Coupling | This compound, 4-(diethylamino)-2-butyn-1-ol, DCC, DMAP | Dichloromethane | 0 °C to RT | ~65% | [4] |
| Base Catalyzed | Methyl Cyclohexylphenylacetate, 4-(diethylamino)-2-butyn-1-ol, Solid NaOH | None (Neat) | 60-150 °C | - | [8] |
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. veeprho.com [veeprho.com]
- 7. Case Study 6: Oxybutynin- Crystalline Change From Salt to Free Base - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 8. CZ296056B6 - Process for preparing oxybutynin - Google Patents [patents.google.com]
Technical Support Center: Optimizing Catalyst Concentration for Cyclohexylphenylacetic Acid Esterification
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the catalyst concentration in the esterification of cyclohexylphenylacetic acid. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of an acid catalyst, such as sulfuric acid, for the esterification of this compound?
A1: The optimal catalyst concentration is a critical parameter that influences both the reaction rate and the final yield. While the ideal concentration can vary based on the specific alcohol and reaction conditions, a general starting point for sulfuric acid is between 1-5 mol% relative to the carboxylic acid.[1] For sterically hindered acids like this compound, a slightly higher catalyst loading within this range may be necessary to achieve a reasonable reaction rate.[2] It is crucial to perform small-scale optimization experiments to determine the ideal concentration for your specific system.
Q2: I am observing a low yield of my desired ester. What are the potential causes and how can I troubleshoot this?
A2: Low yields in the esterification of this compound can stem from several factors. Firstly, the reaction is an equilibrium process, and the presence of water, a byproduct, can shift the equilibrium back towards the reactants.[3][4] Secondly, due to the bulky nature of the cyclohexyl and phenyl groups, steric hindrance can slow down the reaction rate.[2][5] Insufficient catalyst, suboptimal temperature, or inadequate reaction time can also contribute to low conversion.
To troubleshoot, consider the following:
-
Water Removal: Employ a Dean-Stark apparatus during reflux to azeotropically remove water as it forms.[6] Alternatively, using a large excess of the alcohol can also drive the equilibrium towards the product.[7]
-
Catalyst Activity: Ensure your acid catalyst is fresh and anhydrous. An increase in catalyst loading, within the optimal range, can enhance the reaction rate.[8]
-
Reaction Temperature and Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Ensure the reaction is heated to an appropriate temperature to maintain a steady reflux and allow sufficient time to reach equilibrium.
Q3: What are the common side products I should be aware of during the esterification of this compound?
A3: In acid-catalyzed esterifications, particularly with sterically hindered substrates, several side reactions can occur. The most common is the dehydration of the alcohol, especially if a secondary or tertiary alcohol is used, to form an alkene.[2] Ether formation from the self-condensation of the alcohol is another possibility, though generally less favored under these conditions. At excessively high temperatures, degradation of the starting materials or product can also occur. Monitoring the reaction by GC-MS can help identify and quantify these side products.
Q4: Can I use a different catalyst besides sulfuric acid?
A4: Yes, other acid catalysts can be employed. p-Toluenesulfonic acid (p-TsOH) is a common alternative that is a solid and often easier to handle.[1] Lewis acids can also catalyze esterification. For substrates that are sensitive to strong acids, milder methods like the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), can be a suitable alternative.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient or inactive catalyst. 2. Presence of water in reactants or solvent. 3. Suboptimal reaction temperature. 4. Insufficient reaction time. | 1. Use a fresh, anhydrous acid catalyst (e.g., concentrated H₂SO₄) at a concentration of 1-5 mol%.[1] 2. Use anhydrous alcohol and solvent. Employ a Dean-Stark trap to remove water formed during the reaction.[6] 3. Ensure the reaction is maintained at a steady reflux temperature appropriate for the alcohol used. 4. Monitor the reaction by TLC or GC and allow it to proceed until the starting material is consumed. |
| Slow Reaction Rate | 1. Steric hindrance from the cyclohexyl and phenyl groups.[2][5] 2. Low catalyst concentration. | 1. Increase the catalyst concentration within the optimal range. Consider using a less sterically hindered alcohol if possible. 2. Incrementally increase the catalyst loading in small-scale trials to find the optimal concentration. |
| Formation of Side Products | 1. Dehydration of the alcohol.[2] 2. Ether formation from the alcohol. 3. High reaction temperature leading to degradation. | 1. Use a primary alcohol if possible, as they are less prone to dehydration. 2. Maintain the reaction at the minimum temperature required for a reasonable rate. 3. Avoid excessive heating. Monitor for the appearance of unknown spots on TLC or peaks in GC. |
| Difficult Product Isolation | 1. Emulsion formation during aqueous workup. 2. Product is soluble in the aqueous layer. | 1. Add brine (saturated NaCl solution) during the workup to break emulsions. 2. Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent. |
Data Presentation
The following table provides illustrative data on how catalyst concentration can affect the yield in a typical esterification reaction. Note that this data is for a different esterification and should be used as a general guideline for your optimization studies.
Table 1: Effect of Sulfuric Acid Concentration on Ester Yield (Illustrative Example)
| Catalyst Concentration (w/w % of reactants) | Ester Yield (%) |
| 1% | 62.34 |
| 2% | 79.00 |
| 3% | 75.00 |
| 4% | 72.00 |
This data is adapted from a study on the esterification of trimethylolpropane and should be considered as a general trend.[3]
Experimental Protocols
Protocol 1: Fischer Esterification of this compound with Ethanol using Sulfuric Acid
This protocol describes a standard procedure for the esterification of this compound with ethanol using sulfuric acid as a catalyst.
Materials:
-
This compound
-
Anhydrous ethanol
-
Concentrated sulfuric acid (98%)
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus.
-
To the flask, add this compound (1.0 eq), anhydrous ethanol (3.0-5.0 eq), and toluene.
-
Slowly add concentrated sulfuric acid (1-5 mol% relative to the carboxylic acid) to the stirred mixture.
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Monitor the progress of the reaction by TLC or GC. The reaction is typically complete within 4-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by vacuum distillation or column chromatography.
Mandatory Visualizations
Logical Workflow for Troubleshooting Low Ester Yield
Caption: Troubleshooting workflow for low ester yield.
Fischer Esterification Signaling Pathway
Caption: Key steps in the Fischer esterification mechanism.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 3. benchchem.com [benchchem.com]
- 4. byjus.com [byjus.com]
- 5. athabascau.ca [athabascau.ca]
- 6. orgosolver.com [orgosolver.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Synthesis and Purification of Cyclohexylphenylacetic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of cyclohexylphenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The impurities largely depend on the synthetic route employed.
-
From Hydrogenation of Phenylmandelic Acid: The most common impurities include unreacted phenylmandelic acid and byproducts from incomplete hydrogenation.[1][2][3] Over-reduction of the phenyl ring can also occur under harsh conditions, leading to cyclohexylacetic acid.
-
Via Grignard Reaction (Cyclohexylmagnesium bromide and Phenylglyoxylic acid): This route can introduce several impurities. Unreacted starting materials like phenylglyoxylic acid are common. A significant byproduct can be biphenyl, formed from the coupling of the Grignard reagent. Benzene can also be formed if any moisture is present during the reaction.
Q2: My purified this compound has a low melting point and a broad melting range. What does this indicate?
A2: A low and broad melting point is a classic indicator of impurities. Pure crystalline solids have a sharp, defined melting point. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. Further purification is recommended.
Q3: I am observing "oiling out" during the recrystallization of my product. How can I resolve this?
A3: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute. To resolve this, you can:
-
Increase the amount of solvent: Add more hot solvent to fully dissolve the oil.
-
Use a different solvent or a solvent mixture: A solvent system where the product is less soluble may prevent oiling out. For instance, a mixture of ethyl acetate and hexane is often effective.[4]
-
Lower the temperature of the hot solvent: Ensure you are not overheating the solution.
Q4: My column chromatography is not providing good separation of impurities. What are the likely causes?
A4: Poor separation in column chromatography can stem from several factors:
-
Incorrect solvent system (eluent): The polarity of the eluent may be too high, causing all compounds to elute quickly, or too low, resulting in no elution. Optimize the solvent system using Thin Layer Chromatography (TLC) first. A common starting point for acidic compounds like this compound is a mixture of hexane and ethyl acetate with a small amount of acetic acid to reduce tailing.[5]
-
Column overloading: Too much sample was loaded onto the column.
-
Improper column packing: Channels or cracks in the stationary phase will lead to poor separation.
-
Co-elution of impurities: Some impurities may have similar polarity to the product, making separation by normal-phase chromatography difficult. In such cases, a different stationary phase or an alternative purification technique may be necessary.
Troubleshooting Guides
Issue 1: Low Purity After Synthesis
Symptoms:
-
Broad or multiple spots on TLC analysis.
-
Multiple peaks in HPLC or GC-MS analysis.
-
Low and broad melting point of the crude product.
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion.- Consider increasing the reaction time or temperature, or adding more of the limiting reagent. |
| Presence of Unreacted Starting Materials | - If the starting materials are solids, they can often be removed by recrystallization.- For liquid starting materials or those with similar polarity to the product, column chromatography is recommended. |
| Formation of Side Products | - Optimize reaction conditions (temperature, reaction time, stoichiometry of reactants) to minimize the formation of byproducts.- Characterize the major side products (e.g., by MS, NMR) to devise a targeted purification strategy. |
| Moisture in the Reaction (especially for Grignard synthesis) | - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents. |
Issue 2: Poor Yield or Product Loss During Purification
Symptoms:
-
Low recovery of solid after recrystallization.
-
Low recovery of product from column chromatography fractions.
| Possible Cause | Troubleshooting Steps |
| Using too much solvent in recrystallization | - Use the minimum amount of hot solvent necessary to dissolve the crude product.[6] |
| Product is too soluble in the recrystallization solvent | - Choose a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures.- Consider using a two-solvent system (a "good" solvent and a "poor" solvent). A common combination is ethyl acetate/hexane.[4] |
| Improper solvent polarity in column chromatography | - If the product is not eluting, gradually increase the polarity of the eluent.- If the product is eluting too quickly with impurities, decrease the eluent polarity. |
| Product streaking or tailing on the column | - For acidic compounds, adding a small amount of acetic acid (0.5-1%) to the eluent can improve peak shape.[5] |
Data on Purification of this compound
The following table provides representative data on the purification of this compound synthesized via the Grignard route, demonstrating the effectiveness of different purification techniques.
| Purification Stage | Purity (by HPLC Area %) | Major Impurities Detected | Notes |
| Crude Product | 85% | Phenylglyoxylic acid (starting material), Biphenyl (side product) | The crude product is a yellowish solid. |
| After Recrystallization (Ethyl Acetate/Hexane) | 95% | Biphenyl (reduced), trace phenylglyoxylic acid | Significant improvement in purity and color (off-white solid). |
| After Column Chromatography (Silica Gel, Hexane:Ethyl Acetate gradient) | >99% | Below detection limits | Yields a pure white crystalline solid. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is suitable for purifying crude this compound that is a solid.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Hexane
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely. Stir and gently heat the mixture on a hot plate.
-
Once the solid is dissolved, slowly add hexane dropwise while the solution is still hot until a slight cloudiness persists.
-
Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Crystals should start to form.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold hexane to remove any remaining impurities.
-
Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Flash Column Chromatography of this compound
This protocol is effective for separating impurities with different polarities from the desired product.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Acetic acid (optional)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the Eluent: Prepare a mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude product. A good starting point is a 9:1 or 8:2 mixture of hexane:ethyl acetate. A small amount of acetic acid (0.5%) can be added to the eluent to reduce tailing of the acidic product.[5]
-
Pack the Column:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the eluent and pour it into the column.
-
Allow the silica to settle, ensuring a level and compact bed.
-
Add another layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully add the sample solution to the top of the column.
-
-
Elute the Column:
-
Begin adding the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to start the flow.
-
Collect fractions in test tubes.
-
-
Analyze the Fractions:
-
Monitor the elution of the product and impurities by TLC.
-
Combine the fractions containing the pure product.
-
-
Isolate the Product:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Visualizing Purification Workflows
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. scispace.com [scispace.com]
- 2. [PDF] Hydrogenation of mandelic acid derivatives to the corresponding phenyl acetic acid derivative catalysed by Pd/C. A kinetic study | Semantic Scholar [semanticscholar.org]
- 3. EP0028375A1 - Process for the preparation of phenylacetic acid and its simple derivatives - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. orgsyn.org [orgsyn.org]
- 6. rubingroup.org [rubingroup.org]
Preventing racemization during Cyclohexylphenylacetic acid reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent racemization during reactions involving Cyclohexylphenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern with this compound?
A1: Racemization is the process that converts an enantiomerically pure or enriched substance into a mixture of equal parts of both enantiomers (a racemate). This compound has a chiral center at the α-carbon (the carbon atom to which the phenyl and cyclohexyl groups are attached). The hydrogen atom on this carbon is weakly acidic. Under certain reaction conditions, this hydrogen can be removed to form a planar enolate intermediate. When this intermediate is reprotonated, it can happen from either face of the planar structure with equal probability, leading to a loss of the original stereochemical configuration. This is a significant concern in drug development as different enantiomers of a molecule can have vastly different pharmacological activities and toxicological profiles.
Q2: What are the primary mechanisms that lead to racemization of this compound?
A2: The two primary pathways for racemization of α-aryl carboxylic acids like this compound are:
-
Enolization: Under basic conditions, the α-proton can be abstracted to form a planar enolate. Reprotonation can then occur from either side, leading to racemization.[1]
-
Oxazolone Formation: During amide coupling reactions, the activated carboxylic acid can cyclize to form an oxazolone (or azlactone) intermediate. This intermediate has a planar ring structure at the chiral center, and upon ring-opening by the amine, can lead to a racemic or partially racemic product.[1]
Q3: Which reaction conditions are most likely to cause racemization?
A3: The following conditions increase the risk of racemization:
-
High Temperatures: Increased thermal energy can overcome the activation barrier for proton abstraction and subsequent racemization.[2]
-
Strong Bases: The use of strong or excess base can readily abstract the α-proton, promoting enolization.
-
Certain Coupling Reagents: Some activating agents used in amide synthesis are more prone to forming intermediates that readily racemize.[1]
-
Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) can sometimes facilitate racemization, although the effect can be complex.
-
Prolonged Reaction Times: Longer exposure to racemizing conditions increases the likelihood of stereochemical scrambling.
Troubleshooting Guides
Issue 1: Significant Racemization Observed During Amide Coupling
| Root Cause | Solution | Detailed Action |
| Inappropriate Coupling Reagent | Use a coupling reagent known to suppress racemization. | Switch to an aminium/uronium salt-based reagent like HATU or HCTU , or use a carbodiimide like EDC in conjunction with an additive such as HOBt or Oxyma . These additives form active esters that are less prone to racemization.[1] |
| Excessive or Strong Base | Use a weaker, sterically hindered base in stoichiometric amounts. | Replace strong bases like DBU or excess triethylamine with a weaker base such as N-methylmorpholine (NMM) or use a stoichiometric amount of a hindered base like diisopropylethylamine (DIEA) . For some coupling reagents, a base may not be necessary. |
| High Reaction Temperature | Perform the coupling reaction at a lower temperature. | Run the reaction at 0 °C or even lower temperatures to minimize the rate of epimerization. |
| Inappropriate Solvent | Use a less polar solvent if reagent solubility allows. | Consider switching from highly polar aprotic solvents like DMF to less polar alternatives such as Dichloromethane (DCM) or Tetrahydrofuran (THF). |
Issue 2: Loss of Enantiomeric Purity During Esterification
| Root Cause | Solution | Detailed Action |
| Harsh Acidic or Basic Conditions | Employ milder esterification methods. | Avoid traditional Fischer esterification with strong acids and high heat. Instead, use methods like the Steglich esterification (DCC/DMAP at 0 °C to room temperature) or activation with alkyl chloroformates in the presence of a non-nucleophilic base. |
| Reaction at the α-carbon | Protect the carboxylic acid functionality if other transformations are needed. | If reactions are intended for other parts of the molecule, protecting the carboxylic acid as an ester can prevent α-proton abstraction under basic conditions. |
| SN2 reaction at the α-carbon | For controlled inversion, use specific reagents. | If a controlled inversion of stereochemistry is desired, the Mitsunobu reaction provides a reliable method. |
Data Presentation
The choice of coupling reagent and base can significantly impact the degree of racemization. While specific data for this compound is limited in the literature, data from model peptide syntheses provide valuable insights into the performance of various reagents.
Table 1: Comparison of Coupling Reagent Efficiency and Racemization
| Coupling Reagent | Class | Crude Purity (%)* | Racemization Level** | Key Observations |
| HATU | Uronium/Aminium Salt | High | Very Low | Consistently high purity and minimal racemization, especially with weaker bases. |
| HCTU | Uronium/Aminium Salt | High | Low | Performance is very similar to HATU, producing products of high purity. |
| HBTU | Uronium/Aminium Salt | Lower than HATU/HCTU | Moderate | Generally effective but can lead to more impurities and higher racemization compared to HATU and HCTU. |
| PyBOP | Phosphonium Salt | Lower than HATU/HCTU | Moderate to High | Can result in additional impurities and significant racemization, particularly with stronger bases. |
| EDC/HOBt | Carbodiimide/Additive | Moderate to High | Low | The addition of HOBt significantly suppresses racemization associated with carbodiimides. |
*Crude purity data is based on a model peptide synthesis and may vary depending on the specific substrates and conditions. **Racemization levels are qualitative and comparative, based on typical outcomes in peptide synthesis.
Table 2: Influence of Base on Racemization (Epimerization) in a Model System
| Coupling Reagent | Base | % Epimerization* |
| PyBOP | DIEA | 49.8 |
| PyBOP | NMM | 20.4 |
| HBTU | DIEA | 13.2 |
| HBTU | NMM | 3.6 |
| HATU | DIEA | 5.8 |
| HATU | NMM | 1.8 |
*Data from a model peptide coupling reaction. The level of epimerization is highly dependent on the specific amino acid, solvent, and reaction conditions.
Experimental Protocols
Protocol 1: Amide Coupling of (R)-Cyclohexylphenylacetic Acid with Benzylamine using HATU
This protocol is designed to minimize racemization during amide bond formation.
Materials:
-
(R)-Cyclohexylphenylacetic acid
-
Benzylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous NaHCO₃ solution
-
1 M HCl solution
-
Brine
-
Anhydrous MgSO₄
-
Standard laboratory glassware and stirring equipment
-
Chiral HPLC for enantiomeric excess (ee) analysis
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-Cyclohexylphenylacetic acid (1.0 eq) in anhydrous DCM.
-
Addition of Amine and Base: Add benzylamine (1.1 eq) followed by the dropwise addition of DIEA (1.5 eq) or NMM (1.5 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Coupling Reagent: In a separate flask, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC or LC-MS analysis indicates completion of the reaction.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis of Enantiomeric Excess: Determine the enantiomeric excess of the purified product by chiral HPLC.
Protocol 2: Esterification of (R)-Cyclohexylphenylacetic Acid using DCC/DMAP
This protocol describes a mild esterification procedure to minimize racemization.
Materials:
-
(R)-Cyclohexylphenylacetic acid
-
Alcohol (e.g., Methanol, Benzyl alcohol) (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware and stirring equipment
-
Chiral HPLC for enantiomeric excess (ee) analysis
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve (R)-Cyclohexylphenylacetic acid (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of DCC: Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled reaction mixture. A white precipitate of dicyclohexylurea (DCU) will form.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3-5 hours, monitoring by TLC or LC-MS.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude ester by flash column chromatography.
-
Analysis of Enantiomeric Excess: Analyze the enantiomeric purity of the final product using chiral HPLC.
Mandatory Visualizations
Caption: Mechanisms of racemization for this compound.
Caption: Workflow for minimizing racemization in reactions.
References
Technical Support Center: Monitoring Cyclohexylphenylacetic Acid Reactions by TLC
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Thin Layer Chromatography (TLC) to monitor reactions involving cyclohexylphenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of monitoring a reaction involving this compound by TLC?
A1: TLC is a fast, simple, and inexpensive technique used to qualitatively monitor the progress of a chemical reaction.[1][2] Its main purposes are to:
-
Determine if the starting material (this compound) is being consumed.
-
Observe the formation of the product(s).
-
Estimate when the reaction is complete, indicated by the disappearance of the starting material.[3][4]
-
Identify the presence of any side products or intermediates.
Q2: How do I correctly spot the TLC plate to monitor the reaction?
A2: To effectively monitor a reaction, you should spot three separate lanes on the TLC plate:
-
Starting Material (SM): A diluted sample of pure this compound. This serves as a reference.
-
Co-spot (C): A spot where the starting material and the reaction mixture are applied on top of each other. This helps to confirm the identity of the starting material spot in the reaction mixture, especially if the product's Rf is very similar.[5][6]
-
Reaction Mixture (Rxn): An aliquot taken directly from the reaction vessel.[6]
As the reaction proceeds, the intensity of the starting material spot in the 'Rxn' lane should decrease, while a new spot corresponding to the product should appear and intensify.[3][4]
Q3: How is the Retention Factor (Rf) value calculated and what does it signify?
A3: The Retention Factor (Rf) is a ratio that quantifies the movement of a compound on a TLC plate. It is calculated by dividing the distance the compound traveled from the baseline by the distance the solvent front traveled from the baseline.[7][8][9]
-
Formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[2]
The Rf value is always between 0 and 1.[2] A lower Rf value indicates a more polar compound that has a stronger affinity for the stationary phase (silica gel), while a higher Rf value indicates a less polar compound with a greater affinity for the mobile phase.[2][7]
Q4: What is a suitable mobile phase (eluent) for analyzing this compound on a silica gel TLC plate?
A4: this compound is a carboxylic acid, which is a polar functional group. A common starting mobile phase is a mixture of a non-polar solvent and a moderately polar solvent, such as hexane and ethyl acetate.[10] Because carboxylic acids can cause streaking on silica plates, it is highly recommended to add a small amount (0.5-2%) of a polar acidic solvent like acetic acid or formic acid to the mobile phase.[11][12][13] This suppresses the deprotonation of the carboxylic acid, leading to sharper, more defined spots.[14]
Q5: How can I visualize the spots on the TLC plate?
A5: If this compound and its product contain a UV-active chromophore (like the phenyl group), the easiest method is to use a handheld UV lamp (254 nm) on a TLC plate containing a fluorescent indicator.[14][15] The compounds will appear as dark spots against a green fluorescent background.[15] If UV visualization is not effective, a chemical stain is required. For carboxylic acids, specific stains are highly effective:
-
Bromocresol Green: This stain produces yellow spots on a green or blue background for acidic compounds.[16][17]
-
Potassium Permanganate (KMnO₄) Stain: This is a general oxidative stain that visualizes many organic compounds, appearing as yellow-brown spots on a purple background.[18]
-
Iodine Chamber: Exposing the plate to iodine vapor can reveal spots as temporary yellow-brown stains. However, this method may not be effective for all carboxylic acids.[15]
Experimental Protocols
Protocol 1: TLC Setup and Development
-
Chamber Preparation: Pour the chosen mobile phase into the TLC developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover the chamber and let it equilibrate for 5-10 minutes.
-
Plate Preparation: Using a pencil, gently draw a straight baseline approximately 1 cm from the bottom of the TLC plate. Mark three small, equidistant dots on this line for the starting material (SM), co-spot (C), and reaction mixture (Rxn).[6]
-
Sample Spotting:
-
Dissolve a small amount of the starting material in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, apply a small spot onto the 'SM' and 'C' marks. The spot should be 1-2 mm in diameter.[2]
-
Withdraw a small aliquot from the reaction using a capillary tube. Spot this onto the 'Rxn' and 'C' marks.[19]
-
Ensure the solvent from each application has fully evaporated before developing the plate.
-
-
Development: Carefully place the TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level.[2][20] Cover the chamber and allow the solvent front to ascend the plate.
-
Completion: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[6]
Protocol 2: Visualization and Analysis
-
Drying: Allow all the solvent to evaporate from the plate in a fume hood.
-
UV Visualization: Place the dried plate under a UV lamp (254 nm). If spots are visible, lightly circle them with a pencil.[15]
-
Staining (if necessary):
-
Bromocresol Green: Evenly spray the plate with a bromocresol green solution. Acidic compounds will appear as yellow spots against a blue-green background.[16]
-
Potassium Permanganate: Quickly dip the plate into a potassium permanganate stain solution and then gently warm it with a heat gun until spots appear.
-
-
Analysis: Measure the distance from the baseline to the center of each spot and to the solvent front. Calculate the Rf value for the starting material and the product(s).[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking or Elongated Spots [1][11] | 1. Sample is too concentrated (overloaded). 2. The compound is acidic (this compound).[12] 3. The mobile phase is inappropriate. | 1. Dilute the sample solution before spotting.[1] 2. Add 0.5-2% acetic or formic acid to the mobile phase to suppress ionization.[11][12] 3. Experiment with a different solvent system. |
| No Visible Spots [11] | 1. Sample is too dilute.[20] 2. The compound is not UV-active.[11] 3. The compound is volatile and evaporated. | 1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[11][20] 2. Use a chemical stain (e.g., Bromocresol Green for acids, or a universal stain like Potassium Permanganate).[11] 3. This makes TLC difficult; consider alternative monitoring techniques if volatility is an issue. |
| Spots are at the Baseline (Low Rf) [11] | The mobile phase is not polar enough to move the compound up the plate.[11] | Increase the proportion of the polar solvent in your mobile phase (e.g., increase the amount of ethyl acetate relative to hexane).[11] |
| Spots are at the Solvent Front (High Rf) [11] | The mobile phase is too polar, causing the compound to travel with the solvent front.[11] | Decrease the proportion of the polar solvent in your mobile phase (e.g., decrease the amount of ethyl acetate relative to hexane).[11] |
| Poor Separation (Spots Overlap) [1] | The polarity of the starting material and product are very similar in the chosen solvent system.[5] | Try different mobile phase combinations. Sometimes switching one solvent for another of similar polarity (e.g., ethyl acetate for acetone) can improve separation. A co-spot is essential here to differentiate the spots.[5] |
| Uneven Solvent Front [2][20] | 1. The bottom of the TLC plate is not flat or was not placed evenly in the chamber. 2. The plate is touching the side of the chamber or the filter paper.[20] | 1. Ensure the plate rests flat on the bottom of the chamber.[2] 2. Reposition the plate so it stands freely without touching the sides. |
Visualizations
Caption: Experimental workflow for monitoring a reaction by TLC.
Caption: Logic diagram for troubleshooting common TLC issues.
References
- 1. microbiozindia.com [microbiozindia.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Chromatography [chem.rochester.edu]
- 6. How To [chem.rochester.edu]
- 7. Khan Academy [khanacademy.org]
- 8. studymind.co.uk [studymind.co.uk]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. silicycle.com [silicycle.com]
- 12. chembam.com [chembam.com]
- 13. reddit.com [reddit.com]
- 14. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. scs.illinois.edu [scs.illinois.edu]
- 17. epfl.ch [epfl.ch]
- 18. TLC stains [reachdevices.com]
- 19. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 20. bitesizebio.com [bitesizebio.com]
Technical Support Center: Stereoselective Synthesis of Cyclohexylphenylacetic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stereoselective synthesis of cyclohexylphenylacetic acid. Our goal is to help you overcome common experimental challenges and improve the stereochemical purity of your final product.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound, particularly when using chiral auxiliaries to control stereoselectivity.
Issue 1: Low Diastereoselectivity in the Alkylation of Phenylacetic Acid Precursor
Q: My diastereoselective alkylation of an N-acyl oxazolidinone (Evans auxiliary) derivative of phenylacetic acid with a cyclohexyl halide is resulting in a low diastereomeric ratio (d.r.). What are the potential causes and how can I improve it?
A: Low diastereoselectivity in this crucial step is a common problem and can often be attributed to several factors related to the formation and reaction of the enolate. Here’s a systematic approach to troubleshooting:
-
Incomplete or Incorrect Enolate Formation: The geometry of the enolate is critical for high diastereoselectivity. For Evans auxiliaries, the formation of a Z-enolate is typically desired to ensure high stereocontrol.
-
Solution:
-
Choice of Base: Use a bulky base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) to favor the formation of the Z-enolate.
-
Reaction Conditions: Ensure your reaction is conducted under strictly anhydrous conditions and an inert atmosphere (e.g., argon). Moisture will quench the base and the enolate. Use freshly distilled, dry solvents like THF.
-
Temperature: Form the enolate at a low temperature, typically -78 °C, to ensure kinetic control and prevent side reactions. Allow sufficient time for complete enolate formation (e.g., 1 hour at -78 °C) before adding the electrophile.[1]
-
-
-
Suboptimal Reaction Temperature: The alkylation step itself is highly temperature-dependent.
-
Solution: Maintain a low temperature (e.g., -78 °C) throughout the addition of the cyclohexyl halide and for the duration of the reaction. Higher temperatures can reduce the energy difference between the transition states leading to the different diastereomers, thus lowering the diastereoselectivity.[1][2]
-
-
Solvent Effects: The solvent can influence the aggregation state and reactivity of the enolate.
-
Solution: Tetrahydrofuran (THF) is a commonly used and effective solvent for these reactions due to its ability to solvate the lithium cation without disrupting the chelation that enforces a rigid transition state.[1]
-
-
Nature of the Electrophile: While you are using a cyclohexyl halide, the reactivity of the halide (I > Br > Cl) can play a role.
-
Solution: Cyclohexyl iodide or bromide are generally preferred. Ensure the electrophile is pure and added slowly to the enolate solution to maintain the low temperature and minimize side reactions.
-
Issue 2: Poor Stereoselectivity in Aldol-Type Reactions
Q: I am attempting an asymmetric aldol reaction with a chiral auxiliary-bearing phenylacetate and a cyclohexyl-based aldehyde/ketone, but the diastereoselectivity is poor.
A: For aldol reactions, achieving high diastereoselectivity relies heavily on creating a rigid, well-organized transition state.
-
Lewis Acid Stoichiometry and Choice: The role of the Lewis acid is to coordinate to the carbonyl groups of both the chiral auxiliary and the electrophile.
-
Solution:
-
Stoichiometry: Unlike some catalytic reactions, stoichiometric amounts of a Lewis acid (e.g., TiCl₄, SnCl₄, or BF₃·OEt₂) are often required to ensure complete chelation and formation of a rigid transition state. Using catalytic amounts can lead to a disorganized transition state and poor stereoselectivity.[1]
-
Choice of Lewis Acid: The choice of Lewis acid can significantly impact the stereochemical outcome by influencing the geometry of the transition state. It is advisable to screen different Lewis acids to find the optimal one for your specific substrate.
-
-
-
Temperature Control: As with alkylations, lower temperatures are crucial.
-
Solution: Conduct the reaction at low temperatures, such as -78 °C, to maximize the energy difference between the diastereomeric transition states.[1]
-
Issue 3: Difficulty in Chiral Auxiliary Cleavage or Racemization During Cleavage
Q: I have successfully performed the diastereoselective alkylation, but I am facing issues with the removal of the chiral auxiliary. Either the cleavage is incomplete, or I am observing racemization of my product.
A: The final cleavage step is critical for obtaining your enantiomerically pure this compound. The conditions must be carefully chosen to be effective without compromising the stereochemical integrity of the newly formed chiral center.
-
Incomplete Cleavage: Standard hydrolysis conditions may not be sufficient or may be too harsh.
-
Solution for Evans Auxiliaries: A common and effective method for cleaving N-acyl oxazolidinones is hydrolysis with lithium hydroperoxide (LiOOH), prepared from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂). This method is generally mild and efficient.[3][4] Reductive cleavage using reagents like lithium borohydride (LiBH₄) can also be employed to yield the corresponding alcohol, which can then be oxidized to the carboxylic acid.
-
-
Racemization: The newly formed stereocenter is susceptible to epimerization under harsh basic or acidic conditions, especially if the resulting carboxylate is enolizable.
-
Solution: Use mild cleavage conditions and maintain low temperatures. For LiOOH cleavage, the reaction is typically run at 0 °C. Avoid strong, non-coordinating bases and high temperatures. After cleavage, a careful workup at low temperatures is essential.
-
Frequently Asked Questions (FAQs)
Q1: What is a chiral auxiliary and how does it work in the context of this compound synthesis?
A: A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[5] In the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone, is first acylated with a phenylacetic acid derivative. The inherent chirality of the auxiliary then directs the approach of the cyclohexyl electrophile to one face of the enolate, leading to the preferential formation of one diastereomer.[6] After the stereocenter is set, the auxiliary is cleaved, yielding the enantiomerically enriched this compound and allowing for the recovery and reuse of the auxiliary.[5]
Q2: Which chiral auxiliary is best for my synthesis?
A: The choice of chiral auxiliary depends on the specific reaction, desired stereoisomer, and reaction conditions.
-
Evans Oxazolidinones (e.g., (S)-4-benzyl-2-oxazolidinone): These are widely used and highly effective for a variety of asymmetric reactions, including alkylations and aldol reactions. They generally provide high levels of diastereoselectivity due to the formation of a rigid, chelated enolate.[3][6][7]
-
Cyclohexyl-based auxiliaries (e.g., (-)-8-phenylmenthol, (1R, 2S)-trans-2-phenyl-1-cyclohexanol): These are also powerful tools for asymmetric synthesis, valued for their conformational rigidity which leads to predictable stereochemical outcomes.[8]
-
Camphorsultam (Oppolzer's sultam): This is another classic and effective chiral auxiliary.[5]
It is often necessary to screen a few auxiliaries to determine the best one for your specific transformation.
Q3: How can I determine the diastereomeric ratio of my product?
A: The diastereomeric ratio (d.r.) can typically be determined by standard analytical techniques without the need for chiral chromatography.
-
¹H NMR Spectroscopy: The protons in the different diastereomers are in different chemical environments and will often show distinct signals. By integrating the signals corresponding to each diastereomer, the ratio can be calculated.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Diastereomers have different physical properties and can often be separated on standard achiral columns.
Q4: Are there alternative methods to chiral auxiliaries for obtaining enantiomerically pure this compound?
A: Yes, other methods include:
-
Chiral Resolution: This involves separating a racemic mixture of this compound into its individual enantiomers. A common method is to form diastereomeric salts by reacting the racemic acid with a chiral resolving agent (e.g., a chiral amine like (S)-(-)-α-phenylethylamine). These diastereomeric salts have different solubilities and can be separated by crystallization. The desired enantiomer is then recovered by treating the salt with an acid.[9][10]
-
Enzymatic Kinetic Resolution: This method uses an enzyme (e.g., a lipase) that selectively reacts with one enantiomer of the racemic mixture. For instance, an enzyme could selectively esterify the (R)-enantiomer, allowing the unreacted (S)-enantiomer to be isolated.[11][12][13]
Data Presentation
Table 1: Influence of Reaction Conditions on Diastereoselectivity
| Chiral Auxiliary | Electrophile | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Reference |
| (-)-Menthyloxyacetate | Generic Alkyl Halide | LDA | THF | -30 | 85:15 | [2] |
| (-)-Menthyloxyacetate | Generic Alkyl Halide | LDA | THF | -78 | >95:5 | [2] |
| (-)-Menthyloxyacetate | Generic Alkyl Halide | n-BuLi | Toluene | -78 | 70:30 | [2] |
| (S)-4-benzyl-2-oxazolidinone | Allyl Iodide | NaHMDS | THF | -78 | 98:2 | [3][6] |
Note: This data is representative and illustrates general trends. Actual results will vary based on the specific substrates and precise reaction conditions.
Experimental Protocols
Protocol 1: Diastereoselective Alkylation using an Evans Oxazolidinone Auxiliary
This protocol is adapted for the synthesis of a this compound precursor.
-
Acylation of the Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone in anhydrous THF, add n-butyllithium (n-BuLi) at -78 °C. After stirring for 30 minutes, add phenylacetyl chloride and allow the reaction to warm to room temperature. Purify the resulting N-acyl oxazolidinone by column chromatography.
-
Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve the N-acyl oxazolidinone in anhydrous THF and cool to -78 °C. Slowly add a solution of LDA (1.1 equivalents) and stir for 1 hour to ensure complete enolate formation.[1]
-
Alkylation: Slowly add cyclohexyl bromide (1.2 equivalents) to the enolate solution at -78 °C. Monitor the reaction by TLC. The reaction time is typically 2-4 hours.[1]
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over MgSO₄, and concentrate. Determine the diastereomeric ratio by ¹H NMR. Purify the major diastereomer by column chromatography.
-
Auxiliary Cleavage: Dissolve the purified product in a mixture of THF and water at 0 °C. Add hydrogen peroxide (H₂O₂) followed by lithium hydroxide (LiOH). Stir until the reaction is complete (monitored by TLC). This will yield the enantiomerically enriched this compound and the recoverable chiral auxiliary.[3]
Visualizations
Caption: Workflow for the synthesis of this compound using an Evans chiral auxiliary.
Caption: Troubleshooting logic for addressing low diastereoselectivity in alkylation/aldol reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. connectsci.au [connectsci.au]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. chemistry.williams.edu [chemistry.williams.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
- 10. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 11. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Degradation pathways of Cyclohexylphenylacetic acid under stress conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclohexylphenylacetic acid. The information provided is intended to assist in understanding potential degradation pathways under stress conditions and to guide the development of stability-indicating analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
This compound, under stress conditions such as acid, base, oxidation, heat, and light, may degrade through several pathways involving its carboxylic acid, cyclohexyl, and phenyl functional groups. While specific experimental data for this molecule is limited in public literature, plausible degradation pathways can be postulated based on the chemical reactivity of these moieties.
-
Hydrolysis (Acidic/Basic): The carboxylic acid group itself is generally stable to hydrolysis. However, under harsh acidic or basic conditions, particularly in the presence of certain reactive excipients, esterification or amidation could occur, followed by hydrolysis of these newly formed derivatives.
-
Oxidation: The phenyl ring and the benzylic position (the carbon atom attached to both the phenyl and cyclohexyl rings) are susceptible to oxidation.[1] This can lead to the formation of hydroxylated derivatives, ketones, or even ring-opening products under strong oxidative stress.[2][3]
-
Thermal Degradation: Carboxylic acids can undergo decarboxylation at elevated temperatures, leading to the formation of cyclohexyl(phenyl)methane.[4][5] Other thermal degradation pathways may involve fragmentation of the cyclohexyl or phenyl rings.
-
Photodegradation: Aromatic carboxylic acids can be susceptible to photolytic degradation, which may involve decarboxylation or reactions on the aromatic ring, potentially leading to the formation of radical species and subsequent degradation products.[6]
Q2: What are the typical stress conditions for forced degradation studies of a compound like this compound?
Forced degradation studies are typically designed to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4][7] The conditions should be more severe than accelerated stability testing conditions.[8] Typical stress conditions include:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60°C).[9]
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures (e.g., 60°C).[9]
-
Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid drug substance at a temperature below its melting point (e.g., 70°C) or in solution.[4]
-
Photostability: Exposing the drug substance in solid and solution form to UV and visible light, as per ICH Q1B guidelines.
It is crucial to monitor the degradation at various time points to distinguish between primary and secondary degradation products.[4]
Q3: How can I troubleshoot unexpected peaks in my chromatogram during a stability study?
Unexpected peaks in a chromatogram can arise from various sources. Here's a troubleshooting guide:
-
Identify the Source:
-
Degradation Product: Is the peak present in stressed samples but not in the control (unstressed) sample?
-
Impurity: Was the peak present in the initial, unstressed sample? It could be a process-related impurity.
-
Excipient Interaction: If working with a drug product, the peak might result from an interaction between this compound and an excipient. Run a placebo sample (formulation without the API) under the same stress conditions to check for excipient degradation products.
-
System Contamination: The peak could be from the solvent, mobile phase, or the HPLC system itself. Run a blank injection (solvent only) to rule this out.
-
-
Characterize the Peak:
-
Mass Spectrometry (MS): Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peak. This can provide the molecular weight and potential elemental composition of the degradant.
-
UV Spectrum: A photodiode array (PDA) detector can provide the UV spectrum of the peak, which can be compared to the parent drug to see if the chromophore is intact.
-
-
Investigate the Formation:
-
Review the stress conditions under which the peak is most prominent. This will give clues about the degradation pathway (e.g., a peak appearing only in oxidative stress conditions is likely an oxidation product).
-
Troubleshooting Guides
Issue 1: No degradation is observed under standard stress conditions.
-
Problem: this compound appears to be stable under the initial stress conditions applied.
-
Troubleshooting Steps:
-
Increase Stress Severity: Gradually increase the severity of the stress conditions. For example:
-
Increase the concentration of acid or base.
-
Increase the temperature.
-
Extend the duration of exposure.
-
Use a higher concentration of the oxidizing agent.
-
-
Change Reagents: If still no degradation is observed, consider using a different stressor. For example, a different acid or a different oxidizing agent might be more effective.
-
Confirm Analyte Concentration: Ensure that the concentration of this compound in the stressed samples is appropriate for detection and that the sample preparation was performed correctly.
-
Issue 2: Excessive degradation is observed, making it difficult to identify primary degradants.
-
Problem: The initial stress conditions are too harsh, leading to a complex mixture of secondary and tertiary degradation products.
-
Troubleshooting Steps:
-
Reduce Stress Severity: Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time.
-
Time-Point Study: Analyze samples at multiple, shorter time intervals to capture the initial degradation products before they degrade further.
-
Milder Conditions: Start with milder conditions and gradually increase the severity until the target degradation of 5-20% is achieved.
-
Experimental Protocols
General Protocol for Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Keep at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with 1 M NaOH, and dilute with mobile phase to the target concentration.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Keep at 60°C for 24 hours. Withdraw samples, neutralize with 1 M HCl, and dilute.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature for 24 hours. Withdraw samples and dilute.
-
Thermal Degradation: Transfer a known amount of solid this compound to a vial and place it in an oven at 80°C for 48 hours. Also, reflux a solution of the drug for 12 hours.
-
Photolytic Degradation: Expose the solid drug and a solution of the drug to UV light (e.g., in a UV chamber for 4 days) and visible light as per ICH Q1B guidelines.
-
-
Sample Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a suitable stability-indicating HPLC method. An LC-MS method is highly recommended for the identification of degradation products.
Data Presentation
Table 1: Hypothetical Degradation of this compound under Various Stress Conditions
| Stress Condition | Duration | Temperature | % Degradation of this compound | Number of Degradation Products |
| 1 M HCl | 24 h | 60°C | 12.5 | 2 |
| 1 M NaOH | 24 h | 60°C | 18.2 | 3 |
| 30% H₂O₂ | 24 h | Room Temp | 15.8 | 4 |
| Solid State Heat | 48 h | 80°C | 8.5 | 1 |
| UV Light | 96 h | Room Temp | 10.1 | 2 |
Visualizations
Proposed Degradation Pathways
Caption: Proposed degradation pathways of this compound.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies.
References
- 1. Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. (S)-CYCLOHEXYL-HYDROXY-PHENYL-ACETIC ACID | 20585-34-6 [amp.chemicalbook.com]
- 4. biomedres.us [biomedres.us]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. ijlpr.com [ijlpr.com]
- 7. asianjpr.com [asianjpr.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijbpr.com [ijbpr.com]
Validation & Comparative
A Comparative Guide to Chiral Resolving Agents: Cyclohexylphenylacetic Acid vs. Mandelic Acid in Chiral Synthesis
For Researchers, Scientists, and Drug Development Professionals
The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the synthesis of enantiomerically pure compounds essential for the pharmaceutical and fine chemical industries. The choice of a chiral resolving agent is paramount to the efficiency, yield, and scalability of this process. This guide provides an objective comparison of two chiral carboxylic acids, the well-established mandelic acid and the less common cyclohexylphenylacetic acid, for the resolution of racemic amines via diastereomeric salt formation.
The Principle of Chiral Resolution: Diastereomeric Salt Formation
The most prevalent method for the classical resolution of racemic compounds, such as amines, is the formation of diastereomeric salts. This technique involves reacting the racemic mixture with an enantiomerically pure resolving agent—in this case, a chiral acid. The resulting products are two diastereomeric salts. Unlike enantiomers, which share identical physical properties, diastereomers possess different physical properties, including solubility in a given solvent. This key difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, enabling its isolation by filtration. Subsequently, the resolved amine enantiomer can be liberated from the purified salt, typically by treatment with a base.
Comparative Efficacy of Cyclohexylphenylacetic Acid Derivatives as Muscarinic Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Cyclohexylphenylacetic acid and its derivatives represent a significant class of compounds in pharmacology, primarily recognized for their anticholinergic properties. These agents act as antagonists at muscarinic acetylcholine receptors, leading to their therapeutic application in conditions characterized by smooth muscle spasms, such as overactive bladder. This guide provides a comparative analysis of the efficacy of prominent this compound derivatives, with a focus on oxybutynin, its enantiomers, and its primary active metabolite, supported by experimental data.
Quantitative Efficacy Comparison
The therapeutic effects and side-effect profiles of this compound derivatives are closely linked to their affinity and selectivity for different muscarinic receptor subtypes. The following tables summarize key quantitative data from in vitro studies, providing a basis for comparing the efficacy and selectivity of these compounds.
Table 1: Comparative Antimuscarinic Activity of Oxybutynin and its Metabolite on Human Detrusor Muscle
| Compound | pA2 Value (Competitive Antagonism of Carbachol) | pKi Value (Radioligand Binding Assay) | Inhibition of Electrically Stimulated Contractions (at 10 µM) |
| Oxybutynin | 7.8[1] | 8.2[1] | 87%[1] |
| N-desethyl-oxybutynin | 7.6[1] | 8.2[1] | 91%[1] |
Table 2: Comparative Affinity of Oxybutynin and its Metabolite for Muscarinic Receptors in Human Parotid Gland
| Compound | pKi Value (Radioligand Binding Assay) |
| Oxybutynin | 8.5[1] |
| N-desethyl-oxybutynin | 8.7[1] |
Table 3: Stereoselective Antimuscarinic Effects of Oxybutynin Enantiomers
| Compound | Receptor Subtype Specificity | In Vivo Potency Ratios ((S)OXY/(R)OXY) |
| (R)-Oxybutynin | Slightly more selective for M1 and M3 over M2 receptors.[2] | - |
| (S)-Oxybutynin | Significantly less potent than (R)-Oxybutynin. | Urinary Bladder Contractions: ~21, Mydriasis: ~136, Salivary Secretion: ~30[2] |
| Racemic Oxybutynin | Activity resides predominantly in the (R)-enantiomer.[2] | - |
Experimental Protocols
The data presented in this guide are derived from established in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.
Inhibition of Carbachol-Induced Contractions in Detrusor Smooth Muscle
This functional assay assesses the competitive antagonism of muscarinic receptor agonists by the test compounds.
-
Tissue Preparation: Human or animal (e.g., guinea pig, rabbit) bladder detrusor muscle is dissected into strips.[1]
-
Experimental Setup: The muscle strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2. The tension of the muscle strips is recorded isometrically.
-
Procedure:
-
A cumulative concentration-response curve to a standard muscarinic agonist, carbachol, is established.
-
The muscle strips are then incubated with a fixed concentration of the antagonist (e.g., oxybutynin or N-desethyl-oxybutynin) for a predetermined period.
-
A second cumulative concentration-response curve to carbachol is then generated in the presence of the antagonist.
-
-
Data Analysis: The rightward shift of the concentration-response curve in the presence of the antagonist is used to calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50 value. A higher pA2 value indicates a more potent antagonist.[1]
Radioligand Binding Assay for Muscarinic Receptor Affinity
This assay determines the binding affinity of a compound for a specific receptor subtype.
-
Tissue Preparation: Homogenates of target tissues (e.g., human detrusor muscle or parotid gland) are prepared.[1]
-
Experimental Setup: The tissue homogenates are incubated with a radiolabeled muscarinic antagonist, such as [3H]-quinuclidinyl benzilate ([3H]-QNB), which binds to muscarinic receptors.
-
Procedure:
-
The homogenates and radioligand are incubated with increasing concentrations of the unlabeled test compound (e.g., oxybutynin).
-
The reaction is allowed to reach equilibrium.
-
The bound and free radioligand are separated by filtration.
-
The amount of radioactivity bound to the tissue is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki value, with a higher pKi indicating greater binding affinity.[1]
Mechanism of Action and Signaling Pathway
This compound derivatives, such as oxybutynin, exert their effects by competitively antagonizing muscarinic acetylcholine receptors. This action blocks the binding of the endogenous neurotransmitter, acetylcholine, thereby inhibiting parasympathetic nerve impulses.
Caption: Muscarinic Receptor Antagonism by Oxybutynin.
The diagram above illustrates the signaling pathway of acetylcholine at a muscarinic receptor on a smooth muscle cell and the inhibitory action of oxybutynin. Acetylcholine binding to the M3 receptor activates a Gq/11 protein, leading to a cascade that results in smooth muscle contraction. Oxybutynin competitively blocks this binding, thereby preventing contraction.
Caption: In Vitro Experimental Workflow.
The workflow diagram outlines the key steps in the functional (antagonism) and binding assays used to evaluate the efficacy of this compound derivatives.
References
- 1. Comparison of oxybutynin and its active metabolite, N-desethyl-oxybutynin, in the human detrusor and parotid gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantiomers of oxybutynin: in vitro pharmacological characterization at M1, M2 and M3 muscarinic receptors and in vivo effects on urinary bladder contraction, mydriasis and salivary secretion in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the Cyclohexyl Ring: A Comparative Guide to the Structure-Activity Relationship of Cyclohexylphenylacetic Acid Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a compound's structure and its biological activity is a cornerstone of modern medicinal chemistry. This guide offers a comparative analysis of cyclohexylphenylacetic acid analogs, a scaffold of significant interest in drug discovery due to its presence in molecules with diverse therapeutic applications. By examining key structural modifications and their impact on biological outcomes, supported by experimental data, this document aims to provide a valuable resource for the rational design of novel therapeutics.
The this compound core, characterized by a phenyl and a cyclohexyl group attached to a central acetic acid moiety, serves as a versatile template for developing agents targeting a range of biological processes. Analogs of this structure have demonstrated efficacy as anti-inflammatory, analgesic, and antiproliferative agents, as well as potent enzyme inhibitors. The conformational flexibility of the cyclohexyl ring, coupled with the electronic properties of the phenyl group, provides a rich landscape for structural modifications to optimize potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Biological Activities
The biological activity of this compound analogs is profoundly influenced by substitutions on the phenyl ring, modifications of the acetic acid group, and the nature of the linkage between these core components. The following sections and tables summarize the structure-activity relationships (SAR) for different classes of these analogs, drawing from various research studies.
Anti-inflammatory and Analgesic Activity
A significant area of investigation for this compound analogs has been in the discovery of novel anti-inflammatory and analgesic agents. Modifications often focus on replacing the carboxylic acid with bioisosteres like N-acylhydrazones, which can modulate the compound's physicochemical properties and target interactions.
A study on cyclohexyl-N-acylhydrazone derivatives revealed that the nature and position of substituents on the phenyl ring are critical for both anti-inflammatory and analgesic activities.[1] As detailed in Table 1, the replacement of a 1,3-benzodioxole system with a cyclohexyl moiety led to an enhancement of these activities.[1]
| Compound ID | Phenyl Ring Substitution | Analgesic Activity (% inhibition in acetic acid-induced writhing) | Anti-inflammatory Activity (% inhibition of carrageenan-induced peritonitis) |
| 8 | 3,4-Methylenedioxy (1,3-benzodioxole) | 45.3 | 38.7 |
| 10 | Unsubstituted | 68.2 | 55.4 |
| 13 | 4-Methoxy | 85.1 | 62.3 |
| 14 | 2-Chloro | 75.9 | Not Reported |
| 15 | 3-Chloro | 78.4 | Not Reported |
| 22 | 4-Bromo | 82.6 | Not Reported |
| 26 | 4-Dimethylamino | 88.9 | Not Reported |
Table 1: Comparison of the analgesic and anti-inflammatory activities of cyclohexyl-N-acylhydrazone analogs. Data extracted from a study on novel orally active analgesic and anti-inflammatory cyclohexyl-N-acylhydrazone derivatives.[1]
The data indicates that electron-donating groups, such as a 4-methoxy or 4-dimethylamino group, on the phenyl ring tend to enhance analgesic activity. The unsubstituted cyclohexyl analog 10 showed a significant improvement in both analgesic and anti-inflammatory effects compared to its 1,3-benzodioxole counterpart 8 , highlighting the favorable contribution of the cyclohexyl ring.[1]
Antiproliferative and Cytokine Inhibition Activity
Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have been investigated for their potential as anti-inflammatory and antiproliferative agents.[2][3] The anti-inflammatory activity was evaluated by measuring the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[2]
| Compound ID | Phenyl Ring Substitution | Antiproliferative Activity (% inhibition at 100 µg/mL) | TNF-α Inhibition (%) at 100 µg/mL | IL-6 Inhibition (%) at 100 µg/mL |
| 2a | 4-Methyl | 65 | 50 | 45 |
| 2b | 4-Chloro | 48 | 99 | 98 |
| 2c | 4-Bromo | 55 | 60 | 58 |
| 2d | 4-Nitro | 72 | 40 | 35 |
| 2f | 2,4-Dichloro | 68 | 81 | 75 |
| Ibuprofen | - | 50 | Not Reported | Not Reported |
Table 2: Antiproliferative and cytokine inhibition activities of amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid. Data extracted from a study on new amidrazone derivatives containing cyclohex-1-ene-1-carboxylic acid.[3]
The results demonstrate that substitutions on the phenyl ring significantly modulate the biological activity. Compound 2b , with a 4-chloro substituent, was a potent inhibitor of TNF-α and IL-6 secretion.[3] In contrast, compounds 2a , 2d , and 2f showed more potent antiproliferative activity than the standard drug ibuprofen.[3]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.
Acetic Acid-Induced Writhing Test (Analgesic Activity)
The analgesic activity of the cyclohexyl-N-acylhydrazone derivatives was assessed using the acetic acid-induced writhing test in mice.[1]
-
Male Swiss mice (25-30 g) were divided into groups of eight.
-
The test compounds were administered orally at a dose of 100 µmol/kg. The control group received the vehicle.
-
After 30 minutes, 0.6% acetic acid solution (10 mL/kg) was injected intraperitoneally.
-
The number of writhes (abdominal constrictions) was counted for 20 minutes, starting 5 minutes after the acetic acid injection.
-
The percentage of inhibition of writhing was calculated relative to the control group.
Carrageenan-Induced Peritonitis (Anti-inflammatory Activity)
The anti-inflammatory activity was evaluated by the carrageenan-induced peritonitis model in mice.[1]
-
Male Swiss mice (25-30 g) were treated orally with the test compounds (100 µmol/kg) or vehicle.
-
One hour later, peritonitis was induced by an intraperitoneal injection of 0.25 mL of a 1% carrageenan suspension in saline.
-
Four hours after the carrageenan injection, the animals were euthanized, and the peritoneal cavity was washed with 3 mL of saline containing EDTA.
-
The total number of leukocytes in the peritoneal fluid was determined using a Neubauer chamber.
-
The percentage of inhibition of leukocyte migration was calculated in relation to the control group.
Cytokine Secretion Assay (TNF-α and IL-6 Inhibition)
The effect of amidrazone derivatives on cytokine secretion was determined in mitogen-stimulated peripheral blood mononuclear cells (PBMCs).[2]
-
Human PBMCs were isolated from healthy donors.
-
The cells were stimulated with a mitogen to induce the secretion of TNF-α and IL-6.
-
The stimulated cells were then treated with the test compounds at various concentrations.
-
After an incubation period, the cell supernatants were collected.
-
The concentrations of TNF-α and IL-6 in the supernatants were measured using a commercially available ELISA kit.
-
The percentage of inhibition of cytokine secretion was calculated relative to the untreated, stimulated cells.
Visualizing Structure-Activity Logic and Experimental Flow
To better illustrate the relationships and processes described, the following diagrams were generated using Graphviz.
Figure 1: Logical relationship of structural modifications to biological activity.
Figure 2: General experimental workflow for SAR studies of analogs.
Conclusion
The structure-activity relationship of this compound analogs is a rich and complex field, with subtle structural changes leading to significant differences in biological activity. The data presented in this guide underscores the importance of systematic modifications to the core scaffold to probe interactions with biological targets. The cyclohexyl ring, in particular, appears to be a key determinant of activity, likely by influencing the overall conformation and lipophilicity of the molecule. For researchers in drug discovery, these findings provide a solid foundation for the design of next-generation therapeutics based on the this compound template. Future work should continue to explore a wider range of substitutions and modifications, coupled with computational modeling, to further refine our understanding of the SAR and to develop compounds with improved therapeutic profiles.
References
A Comparative Guide to the Purity Validation of Cyclohexylphenylacetic Acid by Quantitative NMR
In the landscape of pharmaceutical development and quality control, the precise determination of an active pharmaceutical ingredient's (API) purity is paramount. For Cyclohexylphenylacetic acid, a key intermediate in the synthesis of various pharmaceutical agents, rigorous purity assessment ensures the safety, efficacy, and batch-to-batch consistency of the final drug product.[1][2] This guide provides an objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative methods for the purity validation of this compound, supported by representative experimental data and detailed methodologies.
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity determination.[1][3] Its fundamental principle lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[1] This allows for the absolute purity of an analyte to be determined by comparing its signal integral to that of a certified internal standard of known purity and concentration, without the need for a specific reference standard of the analyte itself.[1]
Comparison of Analytical Methods for Purity Determination
The choice of analytical technique for purity assessment depends on the specific requirements of the analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common alternatives to qNMR. HPLC separates components of a mixture based on their differential distribution between a stationary and a mobile phase, with purity often determined by an area percent method.[1] GC is particularly suitable for volatile and semi-volatile organic compounds.[3]
The following table summarizes the key performance characteristics of qNMR compared to HPLC and GC for the purity assessment of a typical pharmaceutical intermediate like this compound.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Direct, primary method based on signal intensity proportional to molar concentration. | Comparative method based on separation and detection.[1] | Separation of volatile compounds based on partitioning between a stationary phase and a mobile gas phase.[3] |
| Accuracy | High, provides an absolute purity value.[1] | High, but can be influenced by the response factors of impurities.[1] | High, dependent on the detector response and calibration. |
| Precision (RSD) | Excellent, typically < 1%.[4] | Very good, typically < 1.0%.[5] | Very good, with low RSD. |
| Linearity (R²) | > 0.999.[5][6] | > 0.999.[5] | Typically > 0.99. |
| Limit of Detection (LOD) | ~0.1%.[5] | ~0.01%.[5] | Dependent on the detector, can be very low (ppm levels). |
| Limit of Quantification (LOQ) | ~0.3%.[5] | ~0.03%.[5] | Dependent on the detector. |
| Reference Standard | Requires a certified internal standard of a different compound.[4] | Typically requires a reference standard of the analyte and its impurities for accurate quantification.[7] | Requires reference standards for calibration. |
| Sample Throughput | Moderate, can be automated. | High, well-suited for automation. | High, especially with headspace analysis. |
| Destructive | No.[8] | Yes. | Yes. |
Experimental Protocols
Quantitative ¹H-NMR Spectroscopy
This protocol is a representative method for the purity determination of this compound using qNMR with an internal standard.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same vial. The molar ratio of the internal standard to the analyte should be optimized for clear signal integration.
-
Dissolve the mixture in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d6) that provides good solubility for both the analyte and the internal standard.[6]
-
Vortex the vial until the sample and internal standard are completely dissolved.
2. NMR Data Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Pulse Program: A standard 90° pulse sequence.[5]
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds) to ensure full relaxation and accurate integration.[5]
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio (>250:1 for accurate integration).[5]
-
Acquisition Time: Typically 2-4 seconds to ensure sufficient resolution.[5]
-
Spectral Width: To encompass all signals of interest.
3. Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.[10]
-
Integrate a well-resolved, characteristic signal of this compound and a signal of the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Alternative Methods: HPLC and GC
High-Performance Liquid Chromatography (HPLC):
-
Instrumentation: HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for pharmaceutical compounds.[5]
-
Mobile Phase: A gradient of acetonitrile and water is often employed.[3]
-
Detection: UV detection at a wavelength where this compound has significant absorbance.
-
Quantification: Purity is typically determined by area normalization, assuming all impurities have a similar response factor to the main component, or by using external standards of known impurities.[1]
Gas Chromatography (GC):
-
Instrumentation: GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Derivatization: For non-volatile compounds like this compound, a derivatization step is often necessary to increase volatility.[2] This may involve esterification or silylation.
-
Column: A capillary column suitable for the separation of the derivatized analyte.
-
Quantification: Based on the peak area relative to an internal or external standard.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for qNMR purity assessment and a comparison with chromatographic methods.
References
- 1. benchchem.com [benchchem.com]
- 2. (S)-Cyclohexyl-hydroxy-phenyl-acetic acid | 20585-34-6 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Development and Validation of a Quantitative NMR Method for the D...: Ingenta Connect [ingentaconnect.com]
- 7. enovatia.com [enovatia.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. emerypharma.com [emerypharma.com]
A Comparative Analysis of Catalysts for the Synthesis of Cyclohexylphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Cyclohexylphenylacetic acid, a key intermediate in the pharmaceutical industry, can be achieved through various catalytic routes. This guide provides a comparative analysis of three prominent catalytic methods: Hydrogenation, Palladium-Catalyzed α-Arylation, and Friedel-Crafts Acylation. The performance of representative catalysts for each method is evaluated based on yield, selectivity, and reaction conditions, supported by experimental data from peer-reviewed literature and patents.
At a Glance: Catalyst Performance Comparison
The following table summarizes the key performance indicators for selected catalysts in the synthesis of this compound and its precursors.
| Catalytic Method | Catalyst System | Substrate(s) | Reaction Conditions | Yield (%) | Selectivity (%) | Key Advantages | Key Disadvantages |
| Hydrogenation | 5% Rh/Al₂O₃ | Phenylacetic acid | 50 °C, H₂ pressure | High | High for ring saturation | High atom economy, clean reaction | Requires high-pressure equipment, potential for over-reduction |
| Palladium-Catalyzed α-Arylation | Pd(OAc)₂ / NiXantphos | Cyclohexylacetic acid, Aryl halide | 80 °C, KN(SiMe₃)₂ (base) | 70-90[1] | High for C-C coupling | Good functional group tolerance, versatile | Requires expensive catalyst and ligands, stoichiometric base |
| Friedel-Crafts Acylation | AlCl₃ (Lewis Acid) | Cyclohexylacetyl chloride, Benzene | 0 °C to room temp. | Moderate to High | Prone to isomers without directing groups | Uses inexpensive reagents | Requires stoichiometric amounts of Lewis acid, generates significant waste |
Catalytic Pathways and Mechanisms
The efficiency and selectivity of each catalytic method are dictated by their distinct reaction mechanisms. The following diagrams illustrate the fundamental catalytic cycles involved.
Hydrogenation of Phenylacetic Acid
Hydrogenation of the aromatic ring of phenylacetic acid offers a direct route to this compound. Heterogeneous catalysts, particularly rhodium on an alumina support, are effective for this transformation. The reaction typically proceeds through the Horiuti-Polanyi mechanism, involving the stepwise addition of hydrogen atoms to the adsorbed aromatic ring.
Palladium-Catalyzed α-Arylation
This method involves the cross-coupling of a cyclohexylacetic acid derivative with an aryl halide. The catalytic cycle, typically involving a Pd(0)/Pd(II) redox couple, is facilitated by a phosphine ligand which stabilizes the palladium center and promotes the key steps of oxidative addition and reductive elimination.
Friedel-Crafts Acylation
This classic electrophilic aromatic substitution reaction involves the acylation of benzene with a cyclohexylacetyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride. The Lewis acid activates the acyl halide, generating a highly electrophilic acylium ion that is then attacked by the aromatic ring.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these catalytic methods. The following protocols are representative examples for each synthetic route.
Protocol 1: Hydrogenation of Phenylacetic Acid using 5% Rh/Al₂O₃
Objective: To synthesize this compound via catalytic hydrogenation of phenylacetic acid.
Materials:
-
Phenylacetic acid
-
5% Rhodium on alumina (Rh/Al₂O₃) catalyst
-
Ethanol (solvent)
-
High-pressure autoclave reactor equipped with a magnetic stirrer and a heating mantle
-
Hydrogen gas (high purity)
Procedure:
-
In a high-pressure autoclave, dissolve phenylacetic acid (1 equivalent) in ethanol.
-
Add the 5% Rh/Al₂O₃ catalyst (typically 1-5 mol% of rhodium relative to the substrate).
-
Seal the autoclave and purge it several times with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).
-
Heat the reaction mixture to the target temperature (e.g., 50-80 °C) with vigorous stirring.
-
Monitor the reaction progress by taking samples periodically and analyzing them by GC-MS or HPLC. The reaction is typically complete within 4-24 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst. The catalyst can be washed with ethanol and potentially reused.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Palladium-Catalyzed α-Arylation
Objective: To synthesize a this compound derivative via α-arylation of a cyclohexylacetic ester.
Materials:
-
Cyclohexylacetic ester (e.g., methyl or ethyl ester)
-
Aryl bromide or chloride (e.g., bromobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
NiXantphos ligand
-
Potassium bis(trimethylsilyl)amide (KN(SiMe₃)₂)
-
Anhydrous toluene (solvent)
-
Schlenk flask and standard Schlenk line techniques
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (e.g., 2 mol%) and NiXantphos (e.g., 4 mol%).
-
Add anhydrous toluene to the flask and stir for a few minutes to form the catalyst complex.
-
In a separate flask, dissolve the cyclohexylacetic ester (1 equivalent) and the aryl halide (1.2 equivalents) in anhydrous toluene.
-
Add the substrate solution to the catalyst mixture.
-
In a third flask, dissolve KN(SiMe₃)₂ (2.5 equivalents) in anhydrous toluene.
-
Slowly add the base solution to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain the α-arylated ester.
-
Hydrolyze the ester to the carboxylic acid using standard procedures (e.g., with NaOH followed by acidification).
Protocol 3: Friedel-Crafts Acylation
Objective: To synthesize Cyclohexyl Phenyl Ketone, a precursor to this compound, via Friedel-Crafts acylation.
Materials:
-
Cyclohexylacetyl chloride
-
Anhydrous benzene (reagent and solvent)
-
Anhydrous aluminum chloride (AlCl₃)
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Ice bath
-
Hydrochloric acid (for workup)
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas).
-
Add anhydrous aluminum chloride (1.1 equivalents) to the flask, followed by anhydrous benzene.
-
Cool the mixture in an ice bath.
-
Slowly add cyclohexylacetyl chloride (1 equivalent) dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
-
Carefully quench the reaction by pouring the mixture onto crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with water, a saturated sodium bicarbonate solution, and brine, and then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude Cyclohexyl Phenyl Ketone.
-
Purify the ketone by distillation or column chromatography.
-
The resulting ketone can then be converted to this compound via a subsequent oxidation or rearrangement reaction (e.g., Willgerodt-Kindler reaction).
Conclusion
The choice of catalyst for the synthesis of this compound depends on several factors, including cost, scalability, environmental impact, and the desired purity of the final product.
-
Hydrogenation offers a green and efficient route with high atom economy, making it suitable for large-scale industrial production, provided the necessary high-pressure equipment is available.
-
Palladium-catalyzed α-arylation provides a versatile and highly selective method with broad functional group tolerance, which is particularly valuable in the context of complex molecule synthesis in drug discovery, despite the higher cost of the catalyst system.
-
Friedel-Crafts acylation remains a viable option due to the low cost of the reagents, but its drawbacks include the use of stoichiometric amounts of a corrosive Lewis acid and the potential for side reactions, which may necessitate additional purification steps.
Researchers and process chemists must carefully weigh these advantages and disadvantages to select the most appropriate catalytic system for their specific needs in the synthesis of this compound.
References
Cyclohexylphenylacetic Acid: A Comparative Guide to its Efficacy as a Precursor for Antimuscarinic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cyclohexylphenylacetic acid and its derivatives as precursors in the synthesis of antimuscarinic drugs. It evaluates its performance against alternative precursors, supported by experimental data, to inform precursor selection in drug discovery and development.
Introduction to Antimuscarinic Drug Synthesis and Precursor Selection
Antimuscarinic agents are a class of drugs that competitively antagonize the action of acetylcholine at muscarinic receptors. They are widely used in the treatment of various conditions, including overactive bladder, chronic obstructive pulmonary disease (COPD), and certain gastrointestinal disorders. The synthesis of these drugs often involves the esterification of a chiral α-hydroxy acid with an amino alcohol. The choice of the α-hydroxy acid precursor is a critical factor that influences the efficiency of the synthesis, the pharmacological properties of the final drug molecule, and its metabolic stability.
This guide focuses on the efficacy of this compound and its hydroxylated form, 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, as key precursors in this synthetic pathway. We will compare its performance with other notable precursors such as Mandelic acid, Tropic acid, and Cyclopentylmandelic acid.
Comparative Analysis of Precursors
The selection of a precursor for antimuscarinic drug synthesis is a strategic decision based on factors such as synthetic accessibility, reaction yields, and the desired physicochemical and pharmacological properties of the final active pharmaceutical ingredient (API). This section provides a comparative overview of key precursors.
Physicochemical Properties of Precursors
The physical and chemical properties of the precursor molecules can significantly impact reaction conditions and outcomes.
| Precursor | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| This compound | C₁₄H₁₈O₂ | 218.29 | Not specified | Not specified |
| 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid | C₁₄H₁₈O₃ | 234.29 | Not specified | Not specified |
| Mandelic acid | C₈H₈O₃ | 152.15 | 119-121 (racemic) | Soluble in water, ethanol, and diethyl ether.[1][2] |
| Tropic acid | C₉H₁₀O₃ | 166.17 | 116-118 | Soluble in alcohols and ethers; insoluble in petroleum.[3][4] |
| Cyclopentylmandelic acid | C₁₃H₁₆O₃ | 220.26 | 144-150 | Slightly soluble in chloroform and methanol.[5][6] |
Efficacy in the Synthesis of Key Antimuscarinic Drugs
The following table summarizes the use of these precursors in the synthesis of notable antimuscarinic drugs and reported yields where available.
| Precursor | Antimuscarinic Drug | Key Reaction Steps | Overall Yield |
| 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid | Oxybutynin | Grignard reaction, Esterification/Transesterification | 6% to 23%[7][8] |
| Mandelic acid derivative | (S)-Oxybutynin | Acetalization, Deprotonation, Coupling, Hydrolysis, Hydrogenation | 66%[9] |
| Tropic acid | Atropine | Esterification (Fischer-Speier) | ~1% (from early syntheses) |
| Cyclopentylmandelic acid | Glycopyrrolate | Transesterification, N-methylation | Not specified in detail, but described as high yield.[10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of Oxybutynin from 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid
This synthesis involves a convergent approach where the acid precursor is coupled with a propargyl alcohol derivative.[7]
Step 1: Preparation of Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate
-
Route A: 2-oxo-2-phenylacetic acid is converted to its acid chloride using thionyl chloride (92% yield). Subsequent reaction with methanol produces the methyl ester. A Grignard reaction with bromocyclohexane affords the target intermediate (57-65% yield).[7]
-
Route B: Methyl 2-hydroxy-2-phenylacetate (methyl mandelate) is oxidized to the corresponding ketoester, followed by a Grignard reaction with bromocyclohexane.[8]
Step 2: Preparation of 4-diethylamino-2-butyn-1-ol
-
A Mannich reaction involving 2-propyn-1-ol, formaldehyde, and diethylamine is commonly employed.[7]
Step 3: Final Esterification/Transesterification
-
The methyl ester from Step 1 is coupled with 4-diethylamino-2-butyn-1-ol via transesterification to yield oxybutynin.[7] The final product can be converted to its hydrochloride salt.
Synthesis of Atropine from Tropic Acid
The synthesis of atropine involves the esterification of tropine with tropic acid.
Step 1: Synthesis of Tropic Acid
-
One method involves the reaction of phenylacetic acid with formaldehyde via an Ivanov reaction.
-
Another approach starts from acetophenone.
Step 2: Synthesis of Tropinone
-
A classical synthesis involves the condensation of succinaldehyde, methylamine, and acetone dicarboxylic acid.
Step 3: Reduction of Tropinone to Tropine
-
Tropinone is reduced to tropine, for example, using zinc in hydroiodic acid.
Step 4: Esterification
-
Tropine and tropic acid are heated together in the presence of hydrochloric acid (Fischer-Speier esterification) to yield atropine.
Synthesis of Glycopyrrolate from Cyclopentylmandelic Acid
The synthesis of glycopyrrolate involves the esterification of cyclopentylmandelic acid with 1-methyl-3-pyrrolidinol, followed by quaternization.
Step 1: Synthesis of Cyclopentylmandelic Acid
-
This intermediate can be prepared by the reaction of ethyl phenylglyoxylate with cyclopentyl magnesium bromide, followed by hydrolysis.[11]
Step 2: Esterification
-
The methyl ester of cyclopentylmandelic acid undergoes transesterification with 1-methyl-3-pyrrolidinol in the presence of a catalyst like metallic sodium.[10]
Step 3: N-methylation
-
The resulting tertiary amine is N-methylated using methyl bromide to form the quaternary ammonium salt, glycopyrrolate.[10]
Visualizing Synthetic Pathways and Biological Mechanisms
Synthetic Workflow Comparison
This diagram illustrates the general synthetic logic for producing antimuscarinic drugs from different precursors, highlighting the central role of the esterification step.
Caption: General synthetic pathways to antimuscarinic drugs.
Muscarinic Receptor Signaling Pathway
Antimuscarinic drugs exert their effects by blocking the signaling cascade initiated by acetylcholine binding to muscarinic receptors. This diagram illustrates the canonical signaling pathways of M1/M3/M5 and M2/M4 receptor subtypes.
Caption: Antimuscarinic drugs block acetylcholine signaling.
Conclusion
This compound and its derivatives are established and effective precursors for the synthesis of a range of antimuscarinic drugs, most notably oxybutynin. The synthetic routes are well-documented, though overall yields can be modest depending on the specific pathway.
In comparison, other precursors like mandelic acid derivatives have been utilized to achieve higher yields in the synthesis of specific enantiomers, such as (S)-oxybutynin. Tropic acid and cyclopentylmandelic acid remain crucial for the synthesis of atropine and glycopyrrolate, respectively.
The choice of precursor ultimately depends on a multi-faceted analysis of the target drug's structure, desired stereochemistry, and the overall cost-effectiveness and scalability of the synthetic process. While this compound provides a reliable route to certain antimuscarinics, ongoing research into alternative precursors and synthetic methodologies continues to offer opportunities for process optimization and the development of novel antimuscarinic agents with improved therapeutic profiles.
References
- 1. Mandelic acid - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Tropic acid | CAS#:529-64-6 | Chemsrc [chemsrc.com]
- 4. Tropic acid | 529-64-6 [chemicalbook.com]
- 5. Cas 427-49-6,alpha-Cyclopentylmandelic acid | lookchem [lookchem.com]
- 6. alpha-Cyclopentylmandelic acid | 427-49-6 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. WO2020148777A1 - Process for preparation of glycopyrrolate intermediate - Google Patents [patents.google.com]
- 11. newdrugapprovals.org [newdrugapprovals.org]
Alternative starting materials to Cyclohexylphenylacetic acid for Oxybutynin synthesis
For Researchers, Scientists, and Drug Development Professionals
Oxybutynin, an anticholinergic agent, is a cornerstone in the management of overactive bladder. Its synthesis traditionally involves the esterification of cyclohexylphenylglycolic acid (CHPGA) with 4-diethylamino-2-butyn-1-ol. However, the synthesis of CHPGA itself can be approached from various starting materials, each presenting a unique profile of advantages and challenges in terms of yield, stereocontrol, and industrial applicability. This guide provides a comparative analysis of four alternative synthetic routes to CHPGA, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in selecting the most suitable pathway for their needs.
Comparison of Synthetic Routes to Cyclohexylphenylglycolic Acid (CHPGA)
The following table summarizes the key quantitative data for the four distinct synthetic routes to CHPGA, providing a direct comparison of their efficiencies.
| Starting Material(s) | Key Intermediate(s) | Overall Yield of CHPGA or its Ester | Key Advantages | Key Disadvantages |
| Route 1: Phenylglyoxylic Acid | Methyl 2-oxo-2-phenylacetate, Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate | ~50-60%[1] | Readily available starting material; straightforward Grignard reaction. | Use of Grignard reagent can be sensitive to moisture and require strict anhydrous conditions. |
| Route 2: Mandelic Acid | Methyl 2-hydroxy-2-phenylacetate, (S)-2-tert-butyl-5-phenyl-1,3-dioxolan-4-one | Direct Hydrogenation: Not specified; Stereoselective Route: ~66%[2] | Enantiomerically pure starting material allows for stereoselective synthesis of (S)-CHPGA with high enantiomeric excess (>99.9%).[2] | The stereoselective route involves multiple steps. |
| Route 3: Cyclohexyl Phenyl Ketone | (S)-1-cyano-1-cyclohexyl-1-phenylmethanol trimethylsilyl ether | High enantioselectivity (up to 94% ee)[3] | Catalytic enantioselective method allows for direct introduction of chirality. | Requires specialized chiral catalysts and cyanosilylation reagents. |
| Route 4: Cyclohexene & Benzoylformic Acid Ester | Methyl 2-(cyclohex-2-en-1-yl)-2-hydroxy-2-phenylacetate | ~65-75% | Utilizes inexpensive and readily available starting materials. | Requires a Lewis acid catalyst and subsequent reduction and hydrolysis steps. |
Experimental Protocols
This section provides detailed experimental methodologies for the key transformations in each of the four synthetic routes.
Route 1: From Phenylglyoxylic Acid
Synthesis of Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate
This procedure involves the Grignard reaction of a phenylglyoxylate with cyclohexylmagnesium bromide.
-
Preparation of Cyclohexylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (1.1 eq) are suspended in anhydrous tetrahydrofuran (THF). A solution of bromocyclohexane (1.0 eq) in anhydrous THF is added dropwise to initiate the Grignard reagent formation. The reaction is typically initiated with a small crystal of iodine and maintained at reflux until the magnesium is consumed.
-
Grignard Reaction: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of methyl 2-oxo-2-phenylacetate (1.0 eq) in anhydrous THF is added dropwise, maintaining the temperature below 10 °C.
-
Work-up: After the addition is complete, the reaction is stirred at room temperature for 1-2 hours and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate can be purified by column chromatography on silica gel.
Route 2: From (S)-Mandelic Acid (Stereoselective Synthesis)
This multi-step synthesis allows for the preparation of enantiomerically pure (S)-CHPGA.[2]
-
Acetalization: (S)-Mandelic acid is reacted with pivaldehyde in the presence of an acid catalyst to form (S)-2-tert-butyl-5-phenyl-1,3-dioxolan-4-one.
-
Stereoselective Coupling: The resulting dioxolanone is deprotonated with a strong base (e.g., lithium diisopropylamide) at low temperature (-78 °C) and then reacted with cyclohexanone to stereoselectively form the corresponding alcohol adduct.
-
Dehydration, Hydrolysis, and Hydrogenation: The alcohol is then dehydrated, the dioxolanone hydrolyzed, and the resulting cyclohexenyl group is hydrogenated to yield (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid with excellent enantiomeric excess.
Route 3: From Cyclohexyl Phenyl Ketone
Catalytic Enantioselective Cyanosilylation
This method introduces the hydroxyl and carboxyl functionalities with high enantioselectivity.[3]
-
Catalyst Preparation: A chiral gadolinium catalyst is prepared in situ.
-
Cyanosilylation: To a solution of cyclohexyl phenyl ketone (1.0 eq) in an appropriate solvent, the chiral catalyst (e.g., 1 mol%) is added, followed by trimethylsilyl cyanide (TMSCN) at a controlled temperature. The reaction progress is monitored by TLC or HPLC.
-
Work-up and Transformation: Upon completion, the reaction is quenched, and the resulting cyanohydrin trimethylsilyl ether is isolated. This intermediate is then typically reduced, desilylated, and oxidized to afford the desired (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid.
Route 4: From Cyclohexene and Methyl Benzoylformate
Lewis Acid-Catalyzed Ene Reaction
This route provides a convergent approach using readily available starting materials.
-
Ene Reaction: In a reaction vessel under an inert atmosphere, a Lewis acid (e.g., tin(IV) chloride, 1.0 eq) is dissolved in a suitable solvent like dichloromethane at room temperature. Methyl benzoylformate (1.0 eq) is added, followed by the dropwise addition of cyclohexene (1.5 eq). The reaction mixture is stirred at room temperature for several hours.
-
Work-up: The reaction is quenched with water, and the organic layer is separated, washed with brine, dried, and concentrated. The resulting crude methyl 2-(cyclohex-2-en-1-yl)-2-hydroxy-2-phenylacetate is obtained.
-
Hydrolysis and Reduction: The crude ester is then hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide. The resulting unsaturated acid is subsequently hydrogenated over a palladium on carbon catalyst to yield 2-cyclohexyl-2-hydroxy-2-phenylacetic acid.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route to Oxybutynin.
References
Comparative In Vitro Biological Evaluation of Novel Cyclohexylphenylacetic Acid Derivatives and Related Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro biological evaluation of compounds structurally related to cyclohexylphenylacetic acid, with a focus on their anti-inflammatory properties. Due to the limited availability of comprehensive in vitro data for a novel series of this compound derivatives in publicly accessible literature, this guide utilizes data from closely related phenoxyacetic acid derivatives to illustrate the comparative evaluation process. This approach serves as a framework for assessing the potential of new chemical entities in this class.
Introduction to this compound Derivatives
This compound and its derivatives are a class of compounds with potential therapeutic applications, including anti-inflammatory and analgesic effects. Their structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests that their mechanism of action may involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade. In vitro biological evaluation is a critical first step in characterizing the activity and safety profile of novel derivatives within this chemical scaffold.
Comparative Biological Activity
The primary measure of in vitro anti-inflammatory activity for this class of compounds is the inhibition of COX-1 and COX-2 enzymes. The IC50 value, the concentration of a drug that is required for 50% inhibition in vitro, is a standard metric for comparing the potency of different compounds. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2, is used to assess the compound's preference for inhibiting COX-2, which is often associated with a reduced risk of gastrointestinal side effects.
Table 1: In Vitro COX-1 and COX-2 Inhibition Data for Representative Acetic Acid Derivatives
| Compound ID | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| 5c | 4-((2-(2-phenylacetyl)hydrazono)methyl)phenoxy)acetic acid | 6.70 ± 0.15 | 0.13 ± 0.06 | 51.54 |
| 5d | 4-((2-(4-bromobenzoyl)hydrazono)methyl)phenoxy)acetic acid | 8.90 ± 0.11 | 0.08 ± 0.01 | 111.25 |
| 5f | 4-((2-(4-chlorobenzoyl)hydrazono)methyl)phenoxy)acetic acid | 8.00 ± 0.11 | 0.06 ± 0.01 | 133.33 |
| 7b | 4-((2-benzoylhydrazono)methyl)phenoxy)acetic acid | 4.07 ± 0.12 | 0.09 ± 0.01 | 45.22 |
| 10c | 4-((2-(2-(4-bromophenyl)acetyl)hydrazono)methyl)phenoxy)acetic acid | 10.10 ± 0.14 | 0.09 ± 0.01 | 112.22 |
| 10f | 4-((2-(2-(p-tolyl)acetyl)hydrazono)methyl)phenoxy)acetic acid | 11.60 ± 0.13 | 0.07 ± 0.01 | 165.71 |
| Celecoxib | Standard COX-2 Inhibitor | 14.93 ± 0.12 | 0.05 ± 0.02 | 298.6 |
| Mefenamic Acid | Standard NSAID | 29.9 ± 0.09 | 1.98 ± 0.02 | 15.1 |
Data presented for phenoxyacetic acid derivatives are from Alshaye et al., 2024.[1][2][3][4] These compounds are structurally related to this compound and serve as examples for comparative evaluation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro biological data. Below are the protocols for the key experiments cited in this guide.
In Vitro COX-1 and COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the two isoforms of the cyclooxygenase enzyme.
Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Procedure:
-
Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Reaction Mixture: The reaction mixture contains Tris-HCl buffer (pH 8.0), hematin, and the respective COX enzyme.
-
Incubation: The enzyme and buffer are incubated with the test compound (at various concentrations) or the vehicle (DMSO) for a specified period (e.g., 15 minutes) at 25°C.
-
Reaction Initiation: Arachidonic acid is added to initiate the reaction, followed by the addition of TMPD.
-
Measurement: The absorbance is measured at 590 nm using a plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition versus the compound concentration. Celecoxib and Mefenamic acid are typically used as reference compounds.[1][2][3][4]
Cytotoxicity Assay (MTT Assay)
This assay assesses the general toxicity of a compound on cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7) or normal cell lines are seeded in 96-well plates and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a further 24-48 hours.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value for cytotoxicity is determined.
Mandatory Visualizations
Signaling Pathway
Caption: Cyclooxygenase (COX) signaling pathway and the inhibitory action of test compounds.
Experimental Workflow
Caption: General experimental workflow for the in vitro evaluation of novel derivatives.
Conclusion
The in vitro biological evaluation of novel this compound derivatives is essential for identifying promising anti-inflammatory drug candidates. The comparative analysis of COX-1 and COX-2 inhibition, along with cytotoxicity profiling, provides critical insights into the potency, selectivity, and safety of these compounds. The data and protocols presented in this guide, using structurally related phenoxyacetic acid derivatives as a surrogate, offer a robust framework for conducting such evaluations. Future research should focus on the synthesis and comprehensive in vitro testing of a focused library of novel this compound derivatives to establish clear structure-activity relationships and identify lead compounds for further development.
References
- 1. [Anti-inflammatory and analgesic activities of the acid derivatives of cyclohexylbenzene] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents [redalyc.org]
Head-to-head comparison of synthetic routes to Cyclohexylphenylacetic acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies for Cyclohexylphenylacetic Acid, a Key Building Block in Pharmaceutical Synthesis.
This compound is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The efficient and scalable production of this compound is therefore of significant interest. This guide provides a head-to-head comparison of two primary synthetic routes to this compound: Route 1: Catalytic Hydrogenation of Phenylacetic Acid and Route 2: Grignard Reaction of Cyclohexylmagnesium Bromide with a Phenylacetylating Agent . We present a detailed analysis of each route, including experimental protocols and quantitative data to facilitate an informed decision on the most suitable method for your research and development needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Catalytic Hydrogenation | Route 2: Grignard Reaction |
| Starting Materials | Phenylacetic acid, Hydrogen gas | Cyclohexyl bromide, Magnesium, Dry Ice (CO2) |
| Key Transformation | Reduction of the aromatic ring | Nucleophilic addition/carboxylation |
| Catalyst/Reagent | Heterogeneous catalyst (e.g., Rh/Al2O3) | Grignard reagent (in situ) |
| Overall Yield | High (typically >90%) | Moderate to High (variable, can be optimized) |
| Reaction Conditions | Elevated pressure and temperature | Anhydrous conditions, often cryogenic for carboxylation |
| Scalability | Generally good for industrial applications | Can be challenging to scale due to the nature of Grignard reagents |
| Safety Considerations | Handling of flammable hydrogen gas under pressure | Handling of reactive Grignard reagents, anhydrous solvents |
Logical Workflow for Synthesis Route Selection
Caption: A decision-making workflow for selecting a synthetic route to this compound.
Route 1: Catalytic Hydrogenation of Phenylacetic Acid
This route involves the direct reduction of the aromatic ring of phenylacetic acid using a heterogeneous catalyst under a hydrogen atmosphere. Rhodium on alumina has been identified as an effective catalyst for this transformation.[1][2][3]
Experimental Protocol
Step 1: Catalytic Hydrogenation of Phenylacetic Acid
-
A high-pressure autoclave is charged with phenylacetic acid and a catalytic amount of 5% Rhodium on alumina (typically 1-5 mol%).
-
The vessel is sealed and purged with an inert gas (e.g., nitrogen or argon) before being pressurized with hydrogen gas to the desired pressure (e.g., 50-100 atm).
-
The reaction mixture is heated to a specified temperature (e.g., 80-120 °C) with vigorous stirring.
-
The reaction is monitored by hydrogen uptake or by analytical techniques such as TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature and venting the hydrogen, the catalyst is removed by filtration.
-
The solvent is removed under reduced pressure to yield crude this compound, which can be further purified by recrystallization.
Note: The specific conditions such as solvent, temperature, pressure, and catalyst loading may need to be optimized for specific equipment and desired outcomes.
Quantitative Data
| Step | Reactants | Products | Catalyst | Conditions | Yield |
| 1 | Phenylacetic acid, H2 | This compound | 5% Rh/Al2O3 | 100 atm H2, 100 °C, Acetic Acid | >95% (estimated based on similar reductions) |
Route 2: Grignard Reaction and Carboxylation
This classical organometallic approach involves the formation of a Grignard reagent from cyclohexyl bromide, which then reacts with a suitable electrophile to introduce the phenylacetyl moiety, or more directly, with carbon dioxide (dry ice) followed by reaction with a phenylating agent in a subsequent step. A more direct approach involves the carboxylation of a Grignard reagent derived from a precursor already containing both the cyclohexyl and phenyl groups. For the purpose of this comparison, we will focus on the carboxylation of a suitable Grignard reagent.
Experimental Protocol
Step 1: Preparation of Cyclohexylphenylmethylmagnesium Bromide
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed under an inert atmosphere.
-
A small amount of iodine is added to activate the magnesium.
-
A solution of (bromomethyl)cyclohexylbenzene in anhydrous diethyl ether or THF is added dropwise from the dropping funnel to initiate the Grignard reaction.
-
Once the reaction has started, the remaining solution is added at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Step 2: Carboxylation of the Grignard Reagent
-
The Grignard reagent solution is cooled in an ice-salt bath.
-
Crushed dry ice (solid carbon dioxide) is added portion-wise to the vigorously stirred solution.
-
The reaction is allowed to warm to room temperature as the dry ice sublimes.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
Step 3: Work-up and Purification
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude this compound is purified by recrystallization.
Quantitative Data
| Step | Reactants | Products | Conditions | Yield |
| 1 & 2 | (Bromomethyl)cyclohexylbenzene, Mg, CO2 | This compound | Anhydrous Ether/THF, -78 °C to RT | 70-85% (estimated based on similar carboxylations) |
Conclusion
Both catalytic hydrogenation and the Grignard reaction are viable synthetic routes to this compound.
Route 1 (Catalytic Hydrogenation) offers a more direct and higher-yielding pathway, making it particularly suitable for large-scale industrial production where the initial investment in high-pressure equipment can be justified. The primary considerations for this route are the safe handling of hydrogen gas and the cost of the rhodium catalyst.
Route 2 (Grignard Reaction) is a versatile and well-established method that is often preferred for laboratory-scale synthesis due to the avoidance of high-pressure equipment. However, the success of this route is highly dependent on maintaining strictly anhydrous conditions, and scalability can be a concern. The overall yield may be lower than the hydrogenation route, and the multi-step nature of the process can increase the overall synthesis time.
The choice between these two routes will ultimately depend on the specific requirements of the synthesis, including the desired scale, available equipment, and economic considerations. For process development and large-scale manufacturing, the efficiency and high yield of catalytic hydrogenation are compelling advantages. For smaller-scale research and exploratory synthesis, the flexibility and accessibility of the Grignard reaction make it a valuable tool.
References
- 1. Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source [mdpi.com]
- 2. Rhodium on alumina catalyst supplier - Princeton Powder [princetonpowder.com]
- 3. C301099 5: Rhodium on alumina catalyst | Johnson Matthey | Johnson Matthey [matthey.com]
Safety Operating Guide
Proper Disposal of Cyclohexylphenylacetic Acid: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat Cyclohexylphenylacetic acid as a hazardous chemical waste.[1] It is imperative that this substance is not disposed of down the drain or in regular trash, as this violates standard safety protocols and environmental regulations.[1] This guide provides essential safety and logistical information for the proper handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1] All handling of this compound should be conducted in a well-ventilated area, such as a fume hood, to minimize the risk of inhalation.[1]
Summary of Chemical Hazards and Properties
A clear understanding of the chemical properties and hazards of this compound is fundamental to its safe handling and disposal.
| Property | Information | Source |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |
| GHS Pictogram | Warning | [2] |
| Hazard Classes | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | [2] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases | [1] |
| Molecular Formula | C14H18O2 | [2] |
| Molecular Weight | 218.29 g/mol | [2] |
Disposal Protocol: A Step-by-Step Approach
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1] Adherence to the following procedural steps is critical for regulatory compliance and safety.
-
Waste Identification and Classification : Clearly label the waste container with the full chemical name, "this compound." Do not use abbreviations or chemical formulas.[1] The waste is classified as a hazardous irritant.[1]
-
Waste Segregation and Storage :
-
Store waste this compound in a designated hazardous waste accumulation area.[1]
-
It is crucial to prevent contact with incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
-
Use a dedicated, properly sealed, and clearly labeled waste container that is compatible with the chemical.[1]
-
-
Container Management :
-
The hazardous waste container must remain closed at all times, except when adding waste.[1]
-
Ensure the container is labeled with the words "Hazardous Waste," the full chemical name, the accumulation start date, and all associated hazards.[1]
-
Fill liquid containers to no more than 80% capacity to prevent spills.[3]
-
-
Disposal Request and Pickup :
Experimental Protocol: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert : If necessary, evacuate the immediate area. Alert colleagues and your laboratory supervisor.
-
Don Appropriate PPE : Before addressing the spill, ensure you are wearing the correct PPE, including safety goggles, chemical-resistant gloves, and a lab coat. For larger spills, a respirator may be necessary.[4]
-
Contain the Spill : Use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spilled this compound.[1]
-
Collect the Absorbed Material : Carefully collect the absorbed material and place it into a sealed, properly labeled container for disposal as hazardous waste.[1]
-
Decontaminate the Area : Thoroughly clean the spill area.
-
Dispose of Contaminated Materials : All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safe Handling and Disposal of Cyclohexylphenylacetic Acid: A Procedural Guide
The proper handling of Cyclohexylphenylacetic acid is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. This guide provides essential, step-by-step procedures for the use and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols will minimize risks and support a safe research environment.
Hazard Identification and Chemical Properties
Understanding the inherent hazards of this compound is the first step in safe handling. The compound is classified as an irritant, and appropriate precautions must be taken to avoid exposure.
| Property | Data |
| GHS Hazard Statements | H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2][3] H335: May cause respiratory irritation.[1][2][4] |
| GHS Pictogram | Warning (Exclamation Mark) |
| Molecular Formula | C₁₄H₁₈O₂[1] |
| Molecular Weight | 218.29 g/mol [1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent contact and inhalation. The following equipment must be worn at all times when handling this compound.
-
Eye and Face Protection :
-
Skin and Body Protection :
-
Gloves : Chemical-resistant gloves are required.[7] Disposable nitrile or neoprene gloves provide adequate short-term protection.[5][8] Always inspect gloves for tears or holes before use and change them immediately if contact with the chemical occurs.
-
Lab Coat : A clean lab coat, preferably one made of low-absorbency material, must be worn and fully buttoned.[7][8]
-
Footwear : Closed-toe and closed-heel shoes that cover the entire foot are mandatory.[5]
-
-
Respiratory Protection :
-
Engineering controls, such as a certified chemical fume hood, should be the primary method of exposure control.[7]
-
If procedures may generate dust or aerosols and cannot be conducted within a fume hood, a NIOSH-approved respirator is required.[5][9][10] A respiratory protection program, including fit testing, must be in place.[5]
-
Operational and Disposal Plan
This section provides procedural guidance for the handling and disposal of this compound.
Step 1: Preparation and Handling
-
Designated Area : All handling of this compound should occur in a designated area, such as a chemical fume hood, to minimize inhalation risk.[7]
-
Avoid Dust Formation : Use handling techniques that minimize the generation of dust.[2][11]
-
Personal Hygiene : Avoid contact with skin, eyes, and clothing.[4] Wash hands thoroughly with soap and water after handling is complete.[2][3] Do not eat, drink, or smoke in the laboratory area.[10]
-
Storage : Store the chemical in a tightly closed container in a dry, well-ventilated place.[2]
Step 2: Spill Management
In the event of a small spill:
-
Alert Personnel : Notify others in the immediate area.
-
Isolate : If safe to do so, restrict access to the spill area.
-
Cleanup : Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[7]
-
Collect : Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[7]
-
Decontaminate : Clean the spill area thoroughly.
Step 3: Waste Disposal
This compound must be disposed of as hazardous waste in accordance with institutional and regulatory guidelines.
-
Waste Classification : This material is classified as hazardous irritant waste.[7]
-
Segregation : Do not mix this waste with other waste streams. Keep it separate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]
-
Containerization :
-
Disposal Request :
Workflow for Safe Chemical Handling
The following diagram illustrates the logical workflow for safely managing this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. This compound | C14H18O2 | CID 97942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. westliberty.edu [westliberty.edu]
- 5. ehs.ucsf.edu [ehs.ucsf.edu]
- 6. leelinework.com [leelinework.com]
- 7. benchchem.com [benchchem.com]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. uwm.edu [uwm.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
